molecular formula C18H15NO2 B1300854 3-Ethyl-2-phenylquinoline-4-carboxylic acid CAS No. 224633-08-3

3-Ethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1300854
CAS No.: 224633-08-3
M. Wt: 277.3 g/mol
InChI Key: TWIGHWNCHZAVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-phenylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-phenylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-phenylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIGHWNCHZAVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of quinoline-4-carboxylic acids?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Mechanism of Action of Quinoline-4-Carboxylic Acids: Metabolic Modulation and DHODH Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Structural Divergence

In the landscape of medicinal chemistry, the quinoline scaffold is ubiquitous.[1][2][3] However, a critical structural distinction must be made immediately to ensure experimental precision.

  • Quinoline-3-carboxylic acids (4-quinolones): This class includes the fluoroquinolone antibiotics (e.g., Ciprofloxacin), which primarily inhibit bacterial DNA Gyrase and Topoisomerase IV.

  • Quinoline-4-carboxylic acids (Q4CAs): This specific isomer, exemplified by Brequinar and Cinchophen , operates through a fundamentally different mechanism. Its primary utility lies in metabolic modulation , specifically the potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , and emerging roles in epigenetic regulation (SIRT3).

This guide focuses exclusively on the Quinoline-4-Carboxylic Acid (Q4CA) scaffold. It details the mechanism of pyrimidine starvation, the structural determinants of enzyme binding, and the protocols for validating this activity.

Primary Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition[2][4]

The defining pharmacological action of modern Q4CA derivatives (such as Brequinar) is the inhibition of de novo pyrimidine biosynthesis.[2]

The Target: DHODH

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane. It catalyzes the fourth step of pyrimidine synthesis: the oxidation of dihydroorotate to orotate , coupled with the reduction of ubiquinone (Coenzyme Q10) to ubiquinol .

The Molecular Blockade

Q4CAs act as non-competitive inhibitors with respect to the substrate (dihydroorotate) but compete with the cofactor ubiquinone .

  • Binding Site: The enzyme possesses a hydrophobic tunnel where the isoprenoid tail of ubiquinone normally resides. Q4CAs occupy this "ubiquinone tunnel."

  • The Critical Role of the 4-Carboxylate: The carboxylic acid moiety at position 4 is not merely a solubility handle; it is a pharmacophoric anchor. It forms a high-affinity electrostatic salt bridge with the guanidinium group of a conserved arginine residue (typically Arg136 in human DHODH).

  • Hydrophobic Interactions: The quinoline ring and its 2-position substituents (often biphenyl or aryl groups) stack against hydrophobic residues (Leu42, Met43, Phe62) within the tunnel, effectively plugging the channel and preventing ubiquinone from accepting electrons from FMN.

Physiological Consequence: Pyrimidine Starvation

By blockading DHODH, Q4CAs induce a state of "nucleotide stress":

  • Depletion: Intracellular pools of UMP, UDP, UTP, and CTP collapse.

  • Arrest: Rapidly dividing cells (tumors, activated lymphocytes, viruses) cannot synthesize RNA/DNA.

  • Checkpoint Activation: The cell cycle arrests at the S-phase or G1/S transition due to p53 activation in response to nucleotide stress.

Visualization: The Pyrimidine Blockade

The following diagram illustrates the specific intervention point of Quinoline-4-carboxylic acids within the de novo biosynthesis pathway.

PyrimidinePath Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPS II CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp ATCase DHO Dihydroorotate CarbamoylAsp->DHO Dihydroorotase Orotate Orotate DHO->Orotate Oxidation via DHODH UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA Phosphorylation & Polymerization DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Catalyzes DHODH->Orotate Produces Q4CA Quinoline-4-Carboxylic Acid (e.g., Brequinar) Q4CA->DHODH INHIBITS (Competes with Ubiquinone)

Caption: Mechanism of Action: Q4CAs inhibit DHODH, halting the conversion of Dihydroorotate to Orotate and starving the cell of pyrimidines.[2][4]

Secondary & Emerging Mechanisms

While DHODH is the dominant target, the scaffold exhibits polypharmacology:

TargetMechanismTherapeutic Context
SIRT3 (Sirtuin 3) Deacetylase inhibition. Q4CAs bind to the NAD+ binding pocket of SIRT3.Epigenetics: Modulation of mitochondrial acetylation, relevant in leukemia differentiation therapy.
URAT1 (SLC22A12) Inhibition of renal urate reabsorption (Historical MOA of Cinchophen).Gout: Increases uric acid excretion (Uricosuric). Note: High hepatotoxicity risk associated with older derivatives.
AhR (Aryl Hydrocarbon Receptor) Agonism/Modulation.Immunology: Regulation of Th17/Treg balance in autoimmune disorders.

Experimental Protocols

To validate the MOA of a novel quinoline-4-carboxylic acid derivative, the following protocols are the industry standard.

Protocol A: In Vitro hDHODH Enzymatic Inhibition Assay (DCIP Method)

Objective: Determine the IC50 of a compound against recombinant human DHODH.

Reagents:

  • Recombinant hDHODH (purified, truncated N-terminal).

  • Substrate: Dihydroorotate (DHO).[2][4]

  • Cofactor: Decylubiquinone (CoQ analogue).

  • Chromophore: 2,6-Dichlorophenolindophenol (DCIP).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute the test compound (Q4CA) in DMSO to generate a 10-point concentration series.

  • Enzyme Mix: Add 20 nM hDHODH and 60 µM DCIP to the assay buffer.

  • Incubation: Add 1 µL of test compound to 99 µL of Enzyme Mix in a 96-well plate. Incubate for 10 minutes at 25°C to allow inhibitor binding to the ubiquinone pocket.

  • Initiation: Start the reaction by adding a mix of DHO (200 µM) and Decylubiquinone (20 µM).

  • Detection: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Analysis: Calculate the velocity (

    
    ) for each concentration. Fit data to a sigmoidal dose-response equation to derive IC50.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Brequinar (typical IC50 ~10-20 nM) or Leflunomide (active metabolite Teriflunomide).

Protocol B: Cell Cycle Analysis (Functional Confirmation)

Objective: Confirm that the cytotoxicity is due to pyrimidine starvation (S-phase arrest).

  • Treatment: Treat exponentially growing cancer cells (e.g., AML lines) with the Q4CA at 5x IC50 for 24 hours.

  • Rescue Control (Crucial): In a parallel set, add Uridine (100 µM) . If the mechanism is truly DHODH inhibition, exogenous uridine will bypass the blockade and rescue cell viability.

  • Staining: Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze DNA content.

    • Positive Result: Accumulation of cells in S-phase (stalled replication forks).

    • Rescue: The Uridine-treated arm shows a normal cell cycle profile.

Structure-Activity Relationship (SAR) Summary

For researchers designing new derivatives, the following SAR rules govern the 4-COOH scaffold:

  • 4-COOH Group: Essential. Conversion to ester or amide often drastically reduces potency in vitro (though esters may act as prodrugs).

  • 2-Position: A lipophilic aromatic group (Biphenyl, Phenyl) is required to penetrate the hydrophobic ubiquinone tunnel.

  • 3-Position: Small substituents (Methyl, Fluorine) can lock the conformation of the 2-aryl ring relative to the quinoline core, optimizing the "twist" required for tunnel fit.

  • 6-Position: Electron-withdrawing groups (Fluorine) often enhance metabolic stability and potency (analogous to Brequinar).

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Sykes, D. B. (2018). "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[4] Expert Opinion on Therapeutic Targets. Link

  • Joksović, M., et al. (2020).[5] "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes."[5] Bioorganic Chemistry. Link

  • Thorat, B., et al. (2023).[6] "Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity." Physical Chemistry Research. Link

  • Hueper, W. C. (1948).[7] "Cinchophen (atophan): A critical review." Medicine.[8][9][10][11][12][13] Link

Sources

Technical Guide: Spectroscopic Characterization of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenyl-quinoline-4-carboxylic acid scaffold (often referred to as the "Atophan" or Cinchophen analogs) represents a privileged pharmacophore in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and, more recently, histone deacetylase (HDAC) inhibition for anticancer therapeutics.

This guide provides a rigorous technical framework for the synthesis and spectroscopic validation of these compounds. Unlike generic organic chemistry texts, this document focuses on the causality of spectral features—explaining not just where peaks appear, but why specific structural motifs force them there.

Synthetic Pathway & Mechanistic Logic

To interpret the spectra accurately, one must understand the genesis of the molecule. The gold standard for generating this scaffold is the Pfitzinger Reaction .[1]

The Pfitzinger Reaction Mechanism

The reaction involves the condensation of isatin with an acetophenone derivative in a strong alkaline medium. The base serves two critical roles:

  • Ring Opening: Hydrolysis of the isatin lactam bond to form isatinate (keto-acid).

  • Condensation: Facilitating the aldol-type condensation between the ketone and the amine.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated pharmacophore.

PfitzingerWorkflow Isatin Isatin (Starting Material) KOH 33% KOH (Reflux) Isatin->KOH Acetophenone Acetophenone Derivative Acetophenone->KOH Intermediate Isatinate Intermediate KOH->Intermediate Ring Opening Cyclization Cyclization & Dehydration Intermediate->Cyclization Condensation Acidification Acidification (HCl/AcOH) Cyclization->Acidification Precipitation Product 2-Phenyl-quinoline -4-carboxylic acid Acidification->Product Isolation

Figure 1: The Pfitzinger reaction workflow, highlighting the transition from basic ring opening to acidic precipitation.[2]

Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility. The "Checkpoint" steps act as self-validation markers to ensure the reaction is proceeding correctly before wasting time on workup.

Materials
  • Isatin (1 equiv)

  • Substituted Acetophenone (1.1 equiv)

  • Potassium Hydroxide (33% w/v aqueous solution)[2]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology
  • Solubilization & Ring Opening:

    • Dissolve isatin (e.g., 5 mmol) in 33% KOH (5 mL).

    • Mechanism:[3] The solution will turn from orange/red to a deep yellow/brown. This color change confirms the formation of the isatinate salt.

    • Checkpoint: If the solution remains turbid or red, the ring has not fully opened. Gentle heating may be required.

  • Addition & Reflux:

    • Add the acetophenone derivative (dissolved in minimal ethanol) to the mixture.

    • Reflux at 80-85°C for 6–12 hours.

    • Why Reflux? The condensation step has a high activation energy barrier due to steric hindrance between the phenyl ring and the carboxylate group.

  • Workup & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (approx. 50g).

    • Slowly add Glacial Acetic Acid (or HCl) with stirring until pH reaches 4–5.

    • Critical Observation: A heavy precipitate should form immediately. If a gum forms instead, the acidification was too rapid.

  • Purification:

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Use Ethanol or Methanol.

    • Purity Check: TLC (Mobile phase: Methanol/DCM 1:9). The product should show a single spot under UV (254 nm).

Spectroscopic Characterization

This section details the specific spectral signatures used to confirm the structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is required. These compounds are often insoluble in CDCl3 due to the zwitterionic nature of the amino-acid-like structure.

Key Diagnostic Signals (

H NMR)
  • The H-3 Singlet (The "Smoking Gun"):

    • Position:

      
       8.30 – 8.50 ppm (Singlet).
      
    • Significance: This isolated proton on the quinoline ring confirms cyclization. If this singlet is absent, the Pfitzinger reaction failed (likely stopped at the intermediate).

  • Carboxylic Acid Proton:

    • Position:

      
       13.5 – 14.5 ppm (Broad Singlet).
      
    • Note: Often invisible due to rapid deuterium exchange with water in the DMSO solvent. Do not interpret its absence as a failed synthesis.

  • Aromatic Region:

    • Position:

      
       7.50 – 8.20 ppm.
      
    • Pattern: Complex multiplets. The protons at C-5 and C-8 (adjacent to the nitrogen) are typically the most deshielded (~8.6 ppm doublet).

Representative Data Table

Data compiled from verified synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.

Derivative (R on Phenyl)H-3 (Singlet)H-5/H-8 (Doublets)COOH (Broad)Substituent Signal
H (Parent) 8.48 ppm8.67 / 8.18 ppm~14.0 ppmN/A
4-CH

(p-Tolyl)
8.45 ppm8.65 / 8.15 ppm~14.0 ppm2.46 ppm (s, 3H)
4-OCH

(p-Methoxy)
8.41 ppm8.62 / 8.12 ppm~13.9 ppm3.85 ppm (s, 3H)
4-Cl (p-Chloro) 8.50 ppm8.66 / 8.18 ppm~14.1 ppmN/A
4-NO

(p-Nitro)
8.61 ppm8.75 / 8.25 ppm~14.2 ppmN/A
Infrared Spectroscopy (FT-IR)
  • O-H Stretch (Acid): 2500–3300 cm

    
    . Very broad, often overlapping C-H stretches. This "hump" is characteristic of carboxylic acid dimers.
    
  • C=O Stretch (Acid): 1680–1710 cm

    
    . Strong, sharp peak.
    
  • C=N Stretch (Quinoline): 1580–1600 cm

    
    . This confirms the heteroaromatic ring system.
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]

    
     is the base peak.
    
  • Fragmentation: A characteristic loss of CO

    
     (M - 44) is often observed in MS/MS experiments, confirming the carboxylic acid moiety.
    

Structure-Activity Relationship (SAR) Mapping

The spectroscopic data directly informs the biological potential. The electron density of the quinoline ring (observable via NMR shifts) correlates with binding affinity in HDAC and antimicrobial targets.

SAR_Logic Core 2-Phenyl-quinoline -4-carboxylic acid Pos2 Position 2 (Phenyl Ring) Hydrophobic Pocket Interaction Core->Pos2 Pos4 Position 4 (COOH) Zinc Binding Group (ZBG) Core->Pos4 RingSub Quinoline Ring Substituents Electronic Tuning Core->RingSub Activity1 HDAC Inhibition (Anticancer) Pos2->Activity1 Surface Recognition Pos4->Activity1 Chelates Zn2+ Activity2 DNA Intercalation (Antimicrobial) RingSub->Activity2 Modulates pKa/Solubility

Figure 2: SAR map linking structural regions to biological function. The C4-COOH is critical for metal chelation in metalloenzymes.

References

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI (Molecules). (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Carboxylic Acids and Derivatives.[4][5] Retrieved from [Link]

Sources

Targeting the Mitochondrial Engine: A Technical Guide to DHODH Inhibition via Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroorotate dehydrogenase (DHODH) represents a critical metabolic choke point in de novo pyrimidine biosynthesis.[1][2][3][4][5][6][7][8] Unlike other enzymes in this pathway located in the cytosol, DHODH is tethered to the inner mitochondrial membrane, coupling nucleotide synthesis directly to the electron transport chain (ETC).

This guide focuses on the quinoline-4-carboxylic acid scaffold (e.g., Brequinar), a privileged structure in medicinal chemistry known for its high potency against DHODH. We provide a technical roadmap for researchers, covering the structural basis of inhibition, chemical synthesis, and rigorous validation protocols required to distinguish true on-target activity from assay artifacts.

The Biological Imperative: Mechanism of Action

The Pathway

Proliferating cells (cancer, activated T-cells, viral-infected cells) rely heavily on de novo synthesis to maintain nucleotide pools.[9] DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate.[2][3][7][8] Crucially, this reaction requires the reduction of Flavin Mononucleotide (FMN), which is then re-oxidized by transferring electrons to Ubiquinone (Coenzyme Q), reducing it to Ubiquinol.

Key Insight: Inhibiting DHODH starves the cell of UMP (Uridine Monophosphate), halting DNA/RNA synthesis and inducing S-phase arrest.

Visualization: The DHODH-Mitochondrial Coupling

The following diagram illustrates the unique position of DHODH at the interface of nucleotide metabolism and mitochondrial respiration.

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH ORO Orotate (Product) DHODH->ORO CoQH2 Ubiquinol (Reduced) DHODH->CoQH2 Exits FMN FMN FMNH2 FMNH2 FMN->FMNH2 Reduction FMNH2->FMN Oxidation CoQ Ubiquinone (Oxidized) CoQ->DHODH Enters Q-Tunnel ComplexIII ETC Complex III CoQH2->ComplexIII e- Transfer Quinoline Quinoline Inhibitor (e.g., Brequinar) Quinoline->DHODH Competes with CoQ

Caption: DHODH couples pyrimidine synthesis to the electron transport chain. Quinolines bind the ubiquinone tunnel, blocking electron transfer.

Structural Biology & SAR: The Quinoline Scaffold

The quinoline class, exemplified by Brequinar , functions as a competitive inhibitor of Ubiquinone. It does not bind the substrate (DHO) site but rather occupies the hydrophobic tunnel where CoQ normally accepts electrons.

The "Breaker" Binding Mode

Crystallographic studies (e.g., PDB 1D3G) reveal the pharmacophore requirements. The binding pocket is a narrow, hydrophobic channel with a polar patch at the entrance.

  • The Anchor (Arg136): The carboxylate group at position C4 forms a critical salt bridge with Arginine 136. This is non-negotiable for high affinity.

  • The Shield (Hydrophobic Tunnel): The quinoline ring and the lipophilic tail (usually a biphenyl or fluoro-phenyl group) extend into the tunnel, mimicking the isoprenoid tail of CoQ.

Structure-Activity Relationship (SAR) Matrix
Position on QuinolineChemical ModificationEffect on ActivityMechanistic Rationale
C4 Carboxylic Acid (-COOH)Essential Forms salt bridge with Arg136 and H-bond with Gln47.[2] Esters/Amides lose activity (unless prodrugs).
C2 Aryl / Bi-aryl groupsIncreases Occupies the deep hydrophobic pocket (Val134, Leu67). Biphenyls are superior to single phenyls.
C6 Fluorine / ChlorineIncreases Electron-withdrawing groups modulate pKa and improve metabolic stability; fills small hydrophobic sub-pockets.
C8 Methyl / MethoxyVariable Steric bulk here can twist the ring system; often tolerated but can affect solubility.

Chemical Synthesis Strategy

To access 2-aryl-quinoline-4-carboxylic acids, the Pfitzinger Reaction is the industry standard due to its reliability and scalability.

General Protocol:

  • Reactants: Isatin (substituted) + Ketone (acetophenone derivative).

  • Conditions: Strong base (KOH or NaOH, 33%), reflux in ethanol/water.

  • Mechanism: Base-catalyzed opening of the isatin ring to isatic acid, followed by condensation with the ketone and cyclization.

  • Workup: Acidification precipitates the free carboxylic acid product.

Note: For complex bi-aryl tails, a Suzuki-Miyaura coupling is often performed on a halogenated intermediate post-cyclization.

Assay Methodologies: Validating Inhibition

Enzymatic Assay: The DCIP Reduction Protocol

The standard optical assay uses 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP is blue (oxidized) and turns colorless (reduced) upon accepting electrons from the DHODH-CoQ reaction.[10]

Protocol:

  • Buffer Preparation: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Expert Note: Triton X-100 is critical. Lipophilic quinolines form colloidal aggregates that promiscuously inhibit enzymes. Detergent prevents this "false positive" artifact.

  • Reagents:

    • Substrate: L-Dihydroorotate (DHO) [Final: 1 mM]

    • Cofactor: Decylubiquinone (CoQ analog) [Final: 100 µM]

    • Reporter: DCIP [Final: 60-100 µM]

    • Enzyme: Recombinant human DHODH (ΔTM mutant for solubility) [Final: ~10-20 nM]

  • Execution:

    • Incubate Enzyme + Inhibitor for 15 mins.

    • Add Reaction Mix (DHO, CoQ, DCIP).

    • Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.

    • Analysis: Calculate slope (Vmax). Determine IC50 relative to DMSO control.

Cellular Validation: The Uridine Rescue

Showing enzymatic inhibition is insufficient. You must prove the cellular toxicity is caused by DHODH inhibition, not off-target effects.

The "Rescue" Logic: If a compound kills cancer cells via DHODH inhibition, adding excess Uridine (100 µM) to the media should restore cell viability by bypassing the de novo pathway and utilizing the salvage pathway.

Workflow Diagram:

Rescue_Logic Step1 Treat Cells with Quinoline Inhibitor Branch Add Exogenous Uridine (100 µM)? Step1->Branch ResultA Cells DIE / Growth Arrest Branch->ResultA No ResultB Cells SURVIVE / Growth Restored Branch->ResultB Yes Conclusion1 Conclusion: OFF-TARGET Toxicity (Compound kills via non-DHODH mechanism) ResultA->Conclusion1 If Uridine fails to rescue Conclusion2 Conclusion: ON-TARGET DHODH Inhibition (Valid Drug Candidate) ResultB->Conclusion2 Rescue confirmed

Caption: The Uridine Rescue experiment is the gold standard for verifying on-target DHODH pharmacology in cell culture.

Therapeutic Applications & Future Outlook

  • Oncology: Acute Myeloid Leukemia (AML) is particularly sensitive to DHODH inhibition due to a differentiation block. Quinolines trigger differentiation in AML blasts.

  • Virology: Broad-spectrum antiviral activity (SARS-CoV-2, Influenza).[2] Depleting host nucleotide pools prevents rapid viral RNA replication.

  • Immunology: Inhibition of activated T-cell proliferation for Rheumatoid Arthritis and Multiple Sclerosis (similar to Teriflunomide).

  • Next-Gen: PROTACs (Proteolysis Targeting Chimeras) are now being designed using quinoline ligands to degrade DHODH rather than just inhibit it, overcoming potential overexpression resistance.

References

  • Structural Basis of Inhibition: Liu, S., et al. (2000).[11] "Structure of human dihydroorotate dehydrogenase in complex with the immunosuppressant leflunomide."[12] Structure.

  • Brequinar Pharmacology: Chen, S.F., et al. (1986).[10] "Inhibition of dihydroorotate dehydrogenase by Brequinar sodium." Cancer Research.

  • Quinoline SAR: Wang, J., et al. (2016).[13] "Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase." MedChemComm.

  • DCIP Assay Protocol: Reis, R., et al. (2017).
  • Uridine Rescue Mechanism: Sykes, D.B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Antiviral Applications: Xiong, R., et al. (2020).[2] "Novel potential broad-spectrum antiviral agents targeting DHODH."[2] Protein & Cell.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Substituted Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (Quinine analogues), NK3 receptor antagonists (Talnetant), and kinase inhibitors. While the classical Pfitzinger reaction is the gold standard for generating this ring system, standard protocols often default to yielding 2-substituted derivatives due to the kinetic preference of methyl ketones.

This guide focuses specifically on the synthesis of 3-substituted and 2,3-disubstituted analogs. Accessing the 3-position is critical for modulating solubility, lipophilicity, and binding pocket occupancy in drug targets. This application note details the mechanistic causality required to force regioselectivity toward the 3-position and provides self-validating protocols for both microwave-assisted and classical thermal synthesis.

Mechanistic Insights & Regioselectivity

To synthesize a 3-substituted quinoline, one must control the regiochemistry of the enolate condensation. The Pfitzinger reaction involves the condensation of isatin (hydrolyzed to isatinate) with a carbonyl compound bearing an


-methylene group.[1][2]
The Regiochemistry Rule (Expert Insight)
  • Methyl Ketones (

    
    ):  Predominantly yield 2-substituted  quinolines. The condensation occurs at the less hindered methyl group.
    
  • Methylene Ketones (

    
    ):  Essential for 3-substitution . To guarantee substitution at C3, the ketone must either be symmetric (e.g., diethyl ketone) or lack a competitive methyl group (e.g., propiophenone).
    
  • Cyclic Ketones: Yield 2,3-fused systems (e.g., cyclohexanone yields tetrahydroacridine analogs), effectively substituting the 3-position.

Reaction Pathway

The reaction proceeds via a thermodynamic cascade: Hydrolysis


 Aldol Condensation 

Cyclization

Aromatization.

PfitzingerMechanism Isatin Isatin Isatinate Isatinate (Keto-Acid Salt) Isatin->Isatinate KOH/Heat (Ring Opening) SchiffBase Imine/Enamine Intermediate Isatinate->SchiffBase + Ketone (Condensation) Ketone Ketone (R-CH2-CO-R') Ketone->SchiffBase Cyclization Cyclization (Intramolecular) SchiffBase->Cyclization - H2O Product 3-Substituted Quinoline-4-COOH Cyclization->Product Dehydration Aromatization

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[2][3][4] The critical step for 3-substitution is the condensation of the isatinate amine with the specific


-methylene of the ketone.

Substrate Selection for 3-Substitution

The following table guides the selection of ketone substrates to ensure the substituent ends up at the desired C3 position.

Target SubstitutionRequired Ketone SubstrateStructureRegiochemical Outcome
3-Methyl-2-phenyl Propiophenone

High. No competing methyl group; reaction occurs at methylene.
2,3-Dimethyl Methyl Ethyl Ketone (MEK)

Mixed/Low. Sterics favor reaction at the methyl (C1), yielding mostly 2-ethyl quinoline. Avoid for pure 3-sub synthesis.
2-Ethyl-3-methyl 3-Pentanone (Diethyl Ketone)

Perfect. Symmetric ketone forces reaction at the methylene.
2,3-Fused Ring CyclohexanoneCyclic

High. Yields 1,2,3,4-tetrahydroacridine-9-carboxylic acid.
3-Aryl Phenylacetaldehyde

High. Aldehydes react at the

-carbon.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Green & High Throughput)

Recommended for library generation and rapid optimization.

Reagents:

  • Isatin (1.0 equiv)[2]

  • Ketone (e.g., Propiophenone for 3-Me-2-Ph analog) (1.2 equiv)

  • KOH (33% w/v aqueous solution)[1]

  • Ethanol (co-solvent, optional)[5]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10–20 mL), suspend Isatin (10 mmol) in 33% aqueous KOH (15 mL).

  • Activation: Stir at room temperature for 5 minutes until the deep red isatin suspension turns to a clear yellow/brown solution (formation of potassium isatinate).

  • Addition: Add the ketone (12 mmol). If the ketone is water-insoluble, add 2–5 mL of Ethanol to homogenize.

  • Irradiation: Seal the vessel. Irradiate at 80°C for 9–12 minutes (Power: Dynamic, max 150W).

    • Note: Monitor pressure; standard Pfitzinger reactions do not generate significant gas, but solvent vapor pressure will rise.

  • Work-up (The "Self-Validating" Step):

    • Pour the dark reaction mixture into crushed ice (50 g).

    • Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH. The product precipitates heavily at pH 4–5 (Isoelectric point). Going too acidic (pH < 2) may redissolve the product as the hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    
Protocol B: Classical Thermal Reflux (Robust Scale-Up)

Recommended for large-scale batches (>10g).

Reagents:

  • Isatin (50 mmol)

  • Ketone (Symmetric or blocked methyl) (60 mmol)

  • KOH (150 mmol) dissolved in Water (5 mL)

  • Absolute Ethanol (100 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve KOH in water/ethanol mixture in a round-bottom flask.

  • Hydrolysis: Add Isatin and stir at 40°C for 30 minutes. Ensure complete dissolution (color change to yellow/brown).

  • Condensation: Add the ketone dropwise.

  • Reflux: Heat to reflux (approx. 78–80°C) for 24–48 hours .

    • Checkpoint: Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). Isatin spot (

      
      ) should disappear; a fluorescent spot at baseline (acid) appears.
      
  • Solvent Removal: Distill off approximately 70% of the ethanol.

  • Precipitation: Dilute the residue with water (100 mL). Wash with Diethyl Ether (

    
     mL) to remove unreacted ketone (organic layer discarded).
    
  • Acidification: Acidify the aqueous layer with 10% HCl to pH 4. Collect the solid.

Workflow Visualization

Workflow Start Start: Isatin + KOH (aq) Check1 Color Change? (Red -> Yellow) Start->Check1 Check1->Start No (Stir longer) AddKetone Add Ketone (e.g., Propiophenone) Check1->AddKetone Yes Reaction Reaction Phase (MW: 9 min / Reflux: 24 h) AddKetone->Reaction Extract Ether Wash (Remove Neutral Impurities) Reaction->Extract Acidify Acidify Aqueous Layer (Target pH 4-5) Extract->Acidify Keep Aqueous Phase Precipitate Precipitate Formation Acidify->Precipitate

Figure 2: Operational workflow for isolation and purification. The ether wash step is critical for high purity.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No Precipitate upon Acidification pH is too low (<2) or too high (>6).Adjust pH carefully to 4–5.[1] If pH is <2, add Sodium Acetate to buffer back up.
Product is Oily/Sticky Incomplete cyclization or impurities.Recrystallize from Ethanol/Water (1:1). If persistent, scratch the flask walls to induce nucleation.
Low Yield (3-Substituted) Steric hindrance of the ketone.Switch to Microwave Protocol (Protocol A). The rapid heating overcomes the activation energy barrier for sterically hindered methylene groups.
Red Color Persists Incomplete Isatin hydrolysis.Ensure KOH is fresh and in excess (at least 3 equivalents).

References

  • Pfitzinger, W. (1886).[3][4] Condensation of isatin with acetone.[2][6] Journal für Praktische Chemie, 33, 100.

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review).[1][2][3][4][6][7][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Suresh, T., et al. (2010). Microwave assisted synthesis of quinoline-4-carboxylic acids.[1][5][10] Journal of Chemical and Pharmaceutical Research, 2(4), 668-675.

  • Palmer, M. H. (1960). The Structure of the Quinoline-dicarboxylic Acids from the Pfitzinger Reaction.[1][2][7][8] Journal of the Chemical Society, 931-934.

  • Lahna, O., et al. (2022).[2] Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives.[3][5][7] Moroccan Journal of Heterocyclic Chemistry, 21(2).

Sources

Application Notes and Protocols for the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner-von Miller Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Among the classical methods for constructing this privileged heterocycle, the Doebner-von Miller reaction, first reported in 1881, remains a powerful and versatile tool.[3][4] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provides a direct route to substituted quinolines.[5]

While effective, the traditional Doebner-von Miller synthesis is often associated with challenges such as harsh reaction conditions, low yields, and the formation of tarry byproducts. This application note provides a comprehensive guide for researchers, offering not only a detailed experimental protocol but also a deep dive into the mechanistic underpinnings and field-proven strategies to overcome common hurdles. By understanding the "why" behind each step, scientists can better optimize this venerable reaction for their specific research and development needs.

Deconstructing the Mechanism: A Stepwise Annulation

The mechanism of the Doebner-von Miller reaction is a subject of some debate, with a fragmentation-recombination pathway being a widely accepted model.[5] This intricate sequence of events highlights the importance of precise control over reaction conditions to favor the desired product formation.

The reaction is believed to commence with the nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a series of steps including cyclization and oxidation to yield the final quinoline product. A simplified, generally accepted mechanistic pathway involves:

  • Michael Addition: The reaction is initiated by a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration: Subsequent dehydration leads to the formation of a dihydroquinoline intermediate.

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline. The oxidizing agent can be an external reagent or another molecule of the reaction intermediate acting as a hydrogen acceptor.

Doebner_von_Miller_Mechanism

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol provides a representative example of the Doebner-von Miller reaction for the synthesis of 2-methylquinoline from aniline and crotonaldehyde (which can be generated in situ from acetaldehyde).[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
AnilineC₆H₅NH₂93.1330.0 g (29.4 mL)0.322Freshly distilled recommended
AcetaldehydeCH₃CHO44.0535.0 g0.795
Hydrochloric Acid (conc.)HCl36.46120 mL~1.44Handle with extreme care
Zinc Chloride (anhydrous)ZnCl₂136.3024.0 g0.176Lewis acid catalyst
Calcium Hydroxide (Slaked Lime)Ca(OH)₂74.09As needed-For neutralization
ChloroformCHCl₃119.38As needed-For extraction
Step-by-Step Procedure

experimental_workflow

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.

  • Formation of Aniline Hydrochloride: To the flask, add aniline and concentrated hydrochloric acid. Stir the mixture, which will generate heat, to form aniline hydrochloride. Cool the mixture in an ice-water bath.

  • In Situ Generation of Crotonaldehyde: Slowly add the acetaldehyde solution to the vigorously stirred, cooled aniline hydrochloride solution through the dropping funnel. The slow addition and low temperature are crucial to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and to minimize its polymerization.[6]

  • Addition of Catalyst: After the complete addition of acetaldehyde, add anhydrous zinc chloride to the reaction mixture.

  • Reflux: Gently heat the reaction mixture to initiate the reaction, which can be vigorous.[7] Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for 4 to 7 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture with a slurry of slaked lime (calcium hydroxide) until it is basic.[6] This will precipitate zinc salts and liberate the free quinoline base.

  • Isolation - Steam Distillation: Assemble a steam distillation apparatus and distill the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[6]

  • Extraction: Collect the distillate, which will appear as two layers. Separate the organic layer containing the 2-methylquinoline. Extract the aqueous layer with chloroform to recover any dissolved product.[6]

  • Purification: Combine the initial organic layer with the chloroform extracts. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Field-Proven Insights: Troubleshooting and Optimization

The Doebner-von Miller synthesis, while powerful, is notorious for certain challenges. Understanding the root causes of these issues is key to successful optimization.

Issue 1: Tar Formation

This is the most common problem encountered in the Doebner-von Miller synthesis.[8]

  • Causality: The harsh acidic conditions and high temperatures can cause the α,β-unsaturated carbonyl compound to self-condense and polymerize, resulting in the formation of intractable tars.[6]

  • Troubleshooting Strategies:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to manage the exothermicity of the reaction and minimizes polymerization.[8]

    • Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization.[7][8]

    • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[5] Screening different catalysts may be necessary to find the optimal balance for a specific substrate.

    • Biphasic System: Employing a two-phase system, where the α,β-unsaturated carbonyl is in a non-polar organic solvent (like toluene) and the aniline is in an acidic aqueous phase, can significantly reduce polymerization.[8]

Issue 2: Low Yield

Low yields can be attributed to several factors, often related to tar formation.

  • Causality: Polymerization of the carbonyl compound consumes starting material. Additionally, harsh reaction conditions can lead to degradation of the starting materials or the product. The reactivity of the aniline substrate also plays a role; anilines with strong electron-withdrawing groups can be less reactive.[8]

  • Troubleshooting Strategies:

    • Reagent Purity: Use freshly distilled and purified reagents to avoid side reactions from impurities.

    • Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[6]

    • Efficient Work-up: Ensure complete neutralization to avoid loss of the basic quinoline product during extraction. Multiple extractions of the aqueous layer are often necessary to maximize recovery.[6]

Issue 3: Incomplete Aromatization

The final product may be contaminated with dihydroquinoline impurities.

  • Causality: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, the partially hydrogenated impurity will be present.

  • Troubleshooting Strategies:

    • Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.[8] In many Doebner-von Miller protocols, an intermediate in the reaction acts as the oxidant.

Conclusion

The Doebner-von Miller reaction, despite its age, remains a highly relevant and practical method for the synthesis of quinolines. By understanding the intricacies of its mechanism and the causal factors behind common experimental challenges, researchers can effectively harness this reaction for the synthesis of diverse quinoline derivatives. The strategies outlined in this application note for mitigating tar formation, improving yields, and ensuring complete aromatization provide a solid foundation for the successful application of this classic reaction in modern drug discovery and chemical research.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Doebner-Miller reaction. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]

  • MDPI. (2022). The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • Chemtips. (2014). Getting through the “black tar phase”. [Link]

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Fluoroquinolones). Their analysis demands rigorous precision due to the prevalence of regioisomers and the necessity to detect trace genotoxic impurities.

This guide details a High-Resolution Mass Spectrometry (HRMS) workflow designed for the structural elucidation, impurity profiling, and metabolite identification of quinoline derivatives. Unlike generic small-molecule protocols, this methodology addresses the specific basicity of the quinoline nitrogen and its characteristic fragmentation pathways (e.g., neutral loss of HCN).

Core Methodology: The Physicochemical Basis

Chromatographic Strategy: Managing Basicity

Quinolines are nitrogen-containing heterocycles with a pKa typically between 4.9 and 5.6. In standard acidic mobile phases (0.1% Formic Acid), the ring nitrogen is protonated. While this aids ionization, it often leads to secondary interactions with residual silanols on C18 columns, causing peak tailing.

  • The "High pH" Alternative: For challenging separations (e.g., separating regioisomers like quinoline vs. isoquinoline), utilizing a high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10) suppresses protonation during chromatography, improving peak shape and retention, before post-column acidification or relying on electrospray mechanics for ionization [1].

Ionization Source: ESI vs. APCI[1][2]
  • Electrospray Ionization (ESI+): The gold standard for quinolines. The basic nitrogen readily accepts a proton, forming stable

    
     ions. ESI is preferred for metabolite ID as it preserves labile Phase II conjugates (glucuronides).
    
  • APCI: Reserved for highly non-polar derivatives or when matrix effects in ESI cause significant ion suppression.

Structural Elucidation & Fragmentation Logic

Understanding the fragmentation of the quinoline core is essential for filtering false positives in screening campaigns.

Characteristic Fragmentation Pathways

The hallmark of quinoline fragmentation in ESI-MS/MS is the cleavage of the heterocyclic ring.

  • Neutral Loss of HCN (27.0109 Da): The most diagnostic cleavage. The pyridine ring opens, expelling Hydrogen Cyanide.

  • Neutral Loss of C₂H₂ (26.0157 Da): Acetylene loss is common in substituted quinolines.

  • N-Oxide Specifics: For N-oxide metabolites, a characteristic loss of atomic oxygen (15.9949 Da) or •OH radical (17.0027 Da) is observed [2].

Visualization: Quinoline Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for a substituted quinoline.

QuinolineFragmentation Precursor Precursor [M+H]+ (Quinoline Core) Excited Vibrationally Excited Ion Precursor->Excited CID Energy Fragment1 Loss of HCN (-27.0109 Da) Excited->Fragment1 Ring Cleavage (Dominant) Fragment2 Loss of C2H2 (-26.0157 Da) Excited->Fragment2 Secondary Pathway Substituent Substituent Loss (e.g., -H2O, -CO) Excited->Substituent Functional Group Dependent

Caption: Diagnostic fragmentation pathways for protonated quinoline species under Collision-Induced Dissociation (CID).

Workflow: Impurity Profiling & Metabolite ID[3]

In drug development, distinguishing drug-related components from matrix background is the primary challenge. We utilize Mass Defect Filtering (MDF) .[1] Quinolines have a specific mass defect (difference between exact mass and nominal mass) due to their aromatic structure. Metabolites usually retain the core structure, meaning their mass defect shifts in predictable patterns (e.g., +O adds -0.0051 Da defect).

Data Processing Workflow

Workflow Sample Biological/API Sample Acquisition UHPLC-HRMS (Data Dependent acq) Sample->Acquisition Extract Extraction (XIC) Acquisition->Extract MDF Mass Defect Filter (Core +/- 50 mDa) Extract->MDF Remove Matrix ID Structural ID (MS2 Matching) MDF->ID Clean Spectra

Caption: Logical workflow for filtering complex HRMS data to isolate quinoline-related compounds.

Detailed Experimental Protocol

System Suitability Test (SST)

Self-Validating Step: Before analyzing samples, inject a standard mixture (e.g., 1 µM Quinoline and 1 µM Quinine).

  • Acceptance Criteria:

    • Mass Accuracy: < 3 ppm for

      
      .
      
    • Retention Time Stability: ± 0.05 min.

    • Response: Signal-to-Noise > 100:1.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Quinoline derivative in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Filtration: Filter through 0.22 µm PTFE syringe filter to remove particulates. Note: Nylon filters may bind certain basic heterocycles.

UHPLC Conditions
  • Column: C18 High Strength Silica (HSS), 2.1 x 100 mm, 1.8 µm.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
10.095Linear Gradient
12.095Wash
12.15Re-equilibrate
15.05End
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C.

  • Resolution: > 30,000 FWHM (at m/z 400).

  • Scan Range: m/z 100 – 1000.

  • Fragmentation: Stepped Collision Energy (15, 30, 45 eV) to capture both labile substituents and core ring cleavage.

Data Interpretation Guide (Lookup Table)

Use this table to assign fragments in your MS2 spectra.

Fragment / LossMass Shift (Da)Interpretation
[M+H]+ 0Protonated Molecule
- HCN - 27.0109Diagnostic: Quinoline Ring Cleavage
- C₂H₂ - 26.0157Acetylene loss (Ring degradation)
- CO - 27.9949Phenolic/Carbonyl substituent loss
- O - 15.9949N-Oxide reduction (characteristic of metabolites)
m/z 129.05 (Fragment Ion)Quinoline core ion (unsubstituted)

References

  • Niessen, W. M. A. (1999).[2] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483. Link

  • Yang, Y., et al. (2009). Selection of neutral losses and characteristic ions for mass spectral classifier. Journal of Chromatography A. Link

  • Kaufmann, A. (2014). The use of High Resolution Mass Spectrometry for the analysis of veterinary drugs. Analytica Chimica Acta. (General HRMS principles applied to heterocycles).
  • Ma, S., & Chowdhury, S. K. (2011). Data acquisition and data mining techniques for metabolite identification using LC-HRMS. Analytical Chemistry. (Basis for the MDF workflow).

Sources

In vitro cytotoxicity assay protocol for 3-Ethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assessment of 3-Ethyl-2-phenylquinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 3-Ethyl-2-phenylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Therefore, a precise evaluation of their effect on cell viability is a critical step in preclinical research and drug development.[4] This guide presents a dual-methodology approach, employing two distinct and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane disruption. This dual approach offers a more nuanced understanding of the compound's cellular effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) mechanisms.

Scientific Rationale and Assay Selection

The evaluation of a novel chemical entity's cytotoxicity requires robust and reliable methods. No single assay can provide a complete picture of cellular response. We have therefore selected two assays with orthogonal mechanisms to provide a comprehensive assessment.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Its core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells.[6] Because this reduction only occurs in metabolically active, viable cells, the amount of formazan produced is directly proportional to the number of living cells.[6] This assay is a gold standard for screening compounds that may affect cell proliferation and overall viability.[7]

The LDH Assay: A Direct Marker of Cytolysis

The Lactate Dehydrogenase (LDH) assay operates on a different principle: assessing cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is present in most cell types.[9] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[9] The assay quantifies the amount of released LDH by a coupled enzymatic reaction that results in a measurable colorimetric signal.[8] This makes the LDH assay an excellent direct measure of cell death caused by membrane lysis.[10]

By using both assays, researchers can gain deeper insights. For example, a compound that significantly reduces the MTT signal but causes minimal LDH release may be cytostatic (inhibiting growth) rather than cytotoxic. Conversely, a compound that causes a large increase in LDH release is definitively cytotoxic.

Recommended Cell Lines

The choice of cell line is critical and should align with the research objectives.[11] We recommend a dual cell line approach to assess both general cytotoxicity and potential cancer-specific effects.

Cell LineTypeRationale for Use
MCF-7 Human Breast AdenocarcinomaA well-characterized cancer cell line, widely used for screening potential anticancer agents.[12][13]
L929 Mouse FibroblastAn established standard for general cytotoxicity testing as per ISO 10993-5 guidelines.[14][15] Provides a baseline for toxicity against non-cancerous cells.

General Experimental Workflow

The overall process involves parallel execution of the MTT and LDH assays to ensure the data is comparable.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Parallel Assays cluster_mtt MTT Assay (Plate A) cluster_ldh LDH Assay (Plate B) cluster_analysis Phase 4: Data Analysis A 1. Culture & Harvest MCF-7 and L929 Cells B 2. Seed Cells into Two 96-Well Plates (Plate A & Plate B) A->B C 3. Incubate 24h for Cell Adhesion B->C D 4. Prepare Serial Dilutions of 3-Ethyl-2-phenylquinoline-4-carboxylic acid E 5. Treat Cells on Both Plates with Compound & Controls D->E F 6. Incubate for Desired Exposure Time (e.g., 24, 48, 72 hours) E->F G 7a. Add MTT Reagent F->G K 7b. Transfer Supernatant to New Plate F->K H 8a. Incubate 2-4h G->H I 9a. Add Solubilization Solution (DMSO) H->I J 10a. Read Absorbance (570 nm) I->J O 11. Calculate % Viability (MTT) & % Cytotoxicity (LDH) J->O L 8b. Add LDH Reaction Mix K->L M 9b. Incubate 30 min L->M N 10b. Read Absorbance (490 nm) M->N N->O P 12. Plot Dose-Response Curves & Determine IC50 O->P

Caption: Overall experimental workflow for dual cytotoxicity assessment.

PART I: MTT Assay Protocol (Metabolic Viability)

A. Principle of the MTT Assay

This assay quantifies the metabolic activity of living cells.

MTT_Principle cluster_cell Viable Cell Mitochondria Enzyme Mitochondrial Dehydrogenases (NAD(P)H) Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduces MTT MTT (Yellow, Water-Soluble) MTT->Enzyme Enters Cell DMSO Solubilization (e.g., DMSO) Formazan->DMSO Dissolves Crystals Solution Purple Solution DMSO->Solution Reader Measure Absorbance @ 570 nm Solution->Reader

Caption: Principle of the MTT colorimetric assay.

B. Materials and Reagents
  • Cell Lines: MCF-7 and L929 cells.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 3-Ethyl-2-phenylquinoline-4-carboxylic acid.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • MTT Solubilization Solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl).[16]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

C. Step-by-Step Protocol
  • Preparation of MTT Solution:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Filter-sterilize the solution through a 0.2 µm filter.

    • Store at 4°C, protected from light. This solution is stable for several weeks.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000-10,000 cells/well.[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" (blank) controls.[17]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of 3-Ethyl-2-phenylquinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final test concentrations.[6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[18]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of medium containing the test compound dilutions to the appropriate wells.

    • Crucial Controls: Include triplicate wells for each condition:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[5]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[17]

    • Incubate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[17]

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cell layer or the formazan crystals.[16]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

D. Data Analysis
  • Background Subtraction: Subtract the average OD of the "medium only" (blank) wells from all other OD values.[16]

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Determine IC₅₀:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

PART II: LDH Assay Protocol (Membrane Integrity)

A. Principle of the LDH Assay

This assay measures the activity of LDH released from damaged cells into the supernatant.

LDH_Principle cluster_cells Cell Culture Well cluster_reaction Assay Reaction in Supernatant Healthy Viable Cell (Membrane Intact) LDH is intracellular Damaged Damaged Cell (Membrane Compromised) LDH_out LDH Damaged->LDH_out releases Reaction LDH + Lactate → Pyruvate + NADH LDH_out->Reaction NADH NADH Reaction->NADH Formazan Formazan (Red, Soluble) NADH->Formazan reduces Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan Reader Measure Absorbance @ 490 nm Formazan->Reader

Caption: Principle of the LDH colorimetric assay.[8]

B. Materials and Reagents
  • Cell culture plate prepared and treated as described in steps II.C.2 and II.C.3.

  • Sterile, clear 96-well flat-bottom plate for the assay reaction.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and lysis buffer). Alternatively, reagents can be prepared in-house.

  • Microplate reader capable of measuring absorbance at ~490 nm.[8]

C. Step-by-Step Protocol
  • Prepare Assay Controls (on the cell plate):

    • Spontaneous Release Control: Untreated cells (represents background LDH release).

    • Maximum Release Control: Add 10 µL of the kit's Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period. This lyses all cells to represent 100% cytotoxicity.[19]

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Collect Supernatant:

    • At the end of the treatment period, centrifuge the 96-well cell plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

D. Data Analysis
  • Background Subtraction: Subtract the OD of the "medium only" control from all other values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(OD of Treated - OD of Spontaneous Release) / (OD of Maximum Release - OD of Spontaneous Release)] * 100

Interpretation and Troubleshooting

ScenarioMTT ResultLDH ResultPossible Interpretation
1 Low % Viability (Low IC₅₀)High % CytotoxicityThe compound is cytotoxic , causing cell death via membrane disruption.
2 Low % Viability (Low IC₅₀)Low % CytotoxicityThe compound is likely cytostatic , inhibiting cell proliferation or metabolic activity without causing immediate cell lysis. It could also be inducing apoptosis, which may not cause significant LDH release in the tested timeframe.
3 High % Viability (High IC₅₀)Low % CytotoxicityThe compound has low or no cytotoxic/cytostatic effect at the tested concentrations.
4 High Vehicle Control AbsorbanceN/AContamination of medium or reagents; cell number too high.[17] Re-check sterility and optimize cell seeding density.
5 N/AHigh Spontaneous ReleaseCells are unhealthy or were handled too roughly during seeding/media changes.[20] Ensure gentle handling and optimal culture conditions.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from Springer Nature.[7]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies.[6]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI.[19]

  • Abcam. (2025). LDH assay kit guide: Principles and applications. Retrieved from Abcam.[8]

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC.[17]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from Scribd.[21]

  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. Retrieved from Quality Biological.[22]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate.[11]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from PMC.[23]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from PMC.[10]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Retrieved from BenchChem.[16]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from NTP.[24]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs.[20]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka.[4]

  • Sigma-Aldrich. (n.d.). Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. Retrieved from Sigma-Aldrich.[25]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from Assay Genie.[18]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from IIVS.[26]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. Retrieved from PraxiLabs.[27]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from Promega.[9]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from Test Labs.[14]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from ERIC.[28]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute.[15]

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from BenchChem.[5]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[29]

  • PubMed. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from PubMed.[30]

  • BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from BenchChem.[1]

  • PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from PubChem.[31]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis.[32]

  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed.[12]

  • Unbound Medicine. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from Unbound Medicine.[13]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from MDPI.[2]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from Frontiers.[33]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from Frontiers.[34]

  • Royal Society of Chemistry. (2014). A family of 2-substituted-3-propionyl-thiazolidine-4-carboxylic acid ethyl esters with promising anticancer properties. Retrieved from RSC Publishing.[35]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from ResearchGate.[3]

Sources

Application Note: High-Throughput Screening of Quinoline-4-Carboxylic Acids as hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[1][2][3] Inhibition of DHODH leads to nucleotide pool depletion, inducing cell cycle arrest in rapidly proliferating cells.[4][5] Consequently, DHODH is a validated target for oncology (acute myeloid leukemia), immunology (rheumatoid arthritis), and virology (broad-spectrum antivirals).[4]

Quinoline-4-carboxylic acids, exemplified by Brequinar , represent a potent class of DHODH inhibitors.[4] These compounds function by binding to the hydrophobic ubiquinone-access tunnel within the enzyme, preventing electron transfer to the respiratory chain.[4]

This guide details a robust, high-throughput compatible protocol for evaluating quinoline-4-carboxylic acids. Unlike direct UV assays measuring orotate formation (280 nm), which suffer from interference by aromatic drug compounds, this protocol utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.[4] The reduction of DCIP results in a colorimetric shift from blue (


) to colorless, providing a high-sensitivity readout with minimal compound interference.

Scientific Background & Mechanism[1][2][4][6][7][8]

The Ping-Pong Bi-Bi Mechanism

Human DHODH operates via a "ping-pong" mechanism utilizing two substrates: Dihydroorotate (DHO) and Ubiquinone (CoQ).

  • Reductive Half-Reaction: DHO binds to the active site and reduces the enzyme-bound Flavin Mononucleotide (FMN) to FMNH

    
    , oxidizing DHO to Orotate.[1]
    
  • Oxidative Half-Reaction: FMNH

    
     transfers electrons to a ubiquitous cofactor, Ubiquinone (CoQ), regenerating FMN and producing Ubiquinol (CoQH
    
    
    
    ).[1][4]
Mechanism of Inhibition

Quinoline-4-carboxylic acids are competitive inhibitors versus Ubiquinone .[1] They occupy the hydrophobic tunnel adjacent to the FMN binding site. The carboxylic acid moiety forms a critical salt bridge with Arg136 , while the lipophilic quinoline/biphenyl tail extends into the tunnel, sterically occluding CoQ binding.[4]

Assay Principle (DCIP Coupling)

In vitro, native CoQ10 is insoluble.[1][4] We use Decylubiquinone (Qd) , a soluble synthetic analog.[4] However, measuring Qd reduction directly is difficult.[4] Therefore, DCIP is added as a secondary electron acceptor.[4]

  • Step 1 (Enzymatic): DHO + Qd

    
     Orotate + QdH
    
    
    
  • Step 2 (Chemical): QdH

    
     + DCIP
    
    
    
    (Blue)
    
    
    Qd + DCIP
    
    
    (Colorless)

The rate of absorbance decrease at 600 nm is directly proportional to DHODH activity.

DHODH_Pathway cluster_inputs cluster_inhibitor Inhibition cluster_outputs DHO Dihydroorotate (Substrate) DHODH hDHODH (Enzyme-FMN) DHO->DHODH 1. Oxidation Qd_ox Decylubiquinone (Oxidized) Qd_ox->DHODH 2. e- Transfer Orotate Orotate (Product) DHODH->Orotate Qd_red Decylubiquinone (Reduced) DHODH->Qd_red Quinoline Quinoline-4-COOH (Inhibitor) Quinoline->DHODH Competes with Qd for Hydrophobic Tunnel DCIP_ox DCIP (Oxidized) Blue (A600 High) Qd_red->DCIP_ox Chemical Coupling DCIP_red DCIP (Reduced) Colorless (A600 Low) DCIP_ox->DCIP_red Readout DCIP_red->Qd_ox Recycling

Figure 1: Mechanism of the DCIP-coupled DHODH assay. The quinoline inhibitor blocks the ubiquinone binding site, preventing the electron transfer chain that ultimately reduces the chromophore DCIP.[4]

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

ComponentSpecificationRoleNotes
hDHODH Enzyme Recombinant, N-term truncated (Met30-Arg396), His-taggedTargetDeletion of transmembrane domain (residues 1-29) improves solubility without affecting catalysis.[1]
L-Dihydroorotic Acid >98% PuritySubstratePrepare fresh in buffer; acid sensitive.[1]
Decylubiquinone (Qd) Synthetic CoQ analogCofactorCritical: Dissolve in DMSO.[1][6] Natural CoQ10 is too insoluble for this assay.
DCIP 2,6-Dichloroindophenol Na saltChromophorePhotosensitive.[1][4] Protect stock from light.
Triton X-100 Molecular Biology GradeDetergentEssential to mimic the mitochondrial membrane environment for the enzyme.
Brequinar Sodium Reference StandardControlPositive control for inhibition (

nM).[1]
Assay Buffer Formulation
  • Base: 50 mM HEPES or Tris-HCl, pH 8.0 (Mitochondrial matrix pH).

  • Salt: 150 mM KCl (Physiological ionic strength).[7][6]

  • Detergent: 0.1% (w/v) Triton X-100 (Reduced form preferred to lower background, but standard is acceptable).[1]

  • Stabilizer: 10% Glycerol (Prevents enzyme aggregation).

Experimental Protocol

Reagent Preparation
  • Enzyme Stock: Dilute hDHODH to 20 nM (2x concentration) in Assay Buffer. Keep on ice.

  • Substrate Mix (2x): Prepare a mix in Assay Buffer containing:

    • L-Dihydroorotate: 400 µM (Final assay conc: 200 µM)

    • Decylubiquinone: 40 µM (Final assay conc: 20 µM)

    • DCIP: 120 µM (Final assay conc: 60 µM)

  • Compound Preparation: Prepare 100x stocks of Quinoline-4-carboxylic acids in 100% DMSO. Perform 3-fold serial dilutions.

Assay Workflow (96-well or 384-well Format)

Step 1: Compound Addition

  • Add 1 µL of Compound (in DMSO) to the wells.

  • Controls: Add 1 µL DMSO (Negative Control) and 1 µL Brequinar (Positive Control, 10 µM final).

Step 2: Enzyme Pre-incubation (CRITICAL)

  • Add 49 µL of 2x Enzyme Stock (Final enzyme conc: 10 nM).

  • Incubate for 15 minutes at 25°C .

  • Why? Quinoline inhibitors are often "slow-binding" or require time to navigate the hydrophobic tunnel. Co-addition with substrates can lead to underestimated potency (

    
     shift).
    

Step 3: Reaction Initiation

  • Add 50 µL of 2x Substrate Mix (DHO, Qd, DCIP).[4]

  • Total Volume: 100 µL. Final DMSO: 1%.[8]

Step 4: Kinetic Measurement

  • Immediately place in plate reader.[6][9]

  • Measure Absorbance at 600 nm .

  • Interval: Every 30-60 seconds for 20 minutes.

  • Temp: 25°C.

Workflow cluster_prep Preparation Phase cluster_run Reaction Phase Comp 1. Compound Plate (Serial Dilution in DMSO) Enz 2. Enzyme Addition (hDHODH in Buffer) Comp->Enz 1 µL Compound Inc 3. Pre-Incubation (15 min @ 25°C) Enz->Inc Allow Tunnel Binding Sub 4. Add Substrate Mix (DHO + Qd + DCIP) Inc->Sub Initiate Reaction Read 5. Kinetic Read (Abs 600nm, 20 mins) Sub->Read Measure Rate

Figure 2: Step-by-step experimental workflow emphasizing the pre-incubation step necessary for accurate quinoline inhibitor characterization.

Data Analysis & Validation

Velocity Calculation
  • Plot

    
     vs. Time (min) for each well.
    
  • Select the linear portion of the curve (usually 2–10 mins).

  • Calculate the slope (

    
    ).[1] Note: The slope will be negative; take the absolute value for inhibition calculations.
    
IC50 Determination

Calculate % Inhibition for each concentration:



  • 
    : No enzyme control (or high conc.[1] Brequinar).
    
  • Fit data to a 4-parameter logistic (Hill) equation.

Quality Control (Z-Factor)

For a robust assay, the Z-factor must be > 0.5.[1]



Where 

is the mean velocity and

is the standard deviation of controls.

Structure-Activity Relationship (SAR) Context[1][9]

When analyzing Quinoline-4-carboxylic acids, look for these trends to validate your assay results against known SAR:

Structural FeatureEffect on PotencyMechanistic Reason
-COOH at C4 EssentialForms salt bridge with Arg136. Esters/Amides are inactive (unless prodrugs).
C2 Substituent High ImpactLipophilic group (e.g., biphenyl, fluorophenyl) occupies the hydrophobic tunnel.[4]
C3 Substituent Modulates SolubilitySmall groups (H, CH3) preferred; large groups cause steric clash.[1][4]

Troubleshooting Tip: If


 values fluctuate, check the Triton X-100 concentration. Excess detergent can form micelles that sequester lipophilic quinolines, artificially increasing the 

(decreasing apparent potency).

References

  • Munier-Lehmann, H., et al. (2013).[4] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2013)." Expert Opinion on Therapeutic Patents. Link

  • Liu, S., et al. (2000).[1][4][10] "Structure of human dihydroorotate dehydrogenase in complex with the immunosuppressant A77 1726 (Leflunomide)." Structure. Link

  • Löffler, M., et al. (1996).[4] "Dihydroorotate-ubiquinone oxidoreductase: Link between pyrimidine biosynthesis and the mitochondrial respiratory chain."[1] Molecular and Cellular Biochemistry. Link

  • Knecht, W., & Löffler, M. (1998).[1][4] "Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives." Biochemical Pharmacology. Link

  • Madak, J. T., et al. (2019).[4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

Sources

Application Note: Pharmacological Profiling of 3-Ethyl-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

3-Ethyl-2-phenylquinoline-4-carboxylic acid (CAS: 224633-08-3) is a structural derivative of the quinoline-4-carboxylic acid scaffold, a pharmacophore historically significant for its bioactivity.[1] Closely related to Cinchophen (2-phenylquinoline-4-carboxylic acid), this class of molecules exhibits a broad pharmacological profile, including anti-inflammatory (COX/LOX inhibition), antineoplastic (tubulin polymerization inhibition, HDAC inhibition), and antimicrobial properties.

The addition of the 3-ethyl group introduces increased lipophilicity compared to the parent compound, potentially altering membrane permeability and receptor binding affinity (e.g., NK-3 or FP receptor modulation).

This Application Note provides a rigorous, standardized workflow for evaluating the biological activity of this compound in vitro. It focuses on two critical axes of drug discovery:

  • Cytotoxicity Profiling: Determining the therapeutic window and potential oncolytic activity.

  • Anti-Inflammatory Screening: Evaluating efficacy in a macrophage inflammation model, consistent with the scaffold's NSAID-like heritage.

Material Preparation & Handling[2]

Critical Quality Attribute (CQA): Quinoline-4-carboxylic acids are hydrophobic. Improper solubilization is the primary cause of experimental variability (precipitation, "crashing out").

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 50 mM Stock.

  • Storage: -20°C, desiccated, protected from light.

Protocol:

  • Weigh 3-Ethyl-2-phenylquinoline-4-carboxylic acid (MW: ~277.32 g/mol ).[2]

  • Calculate DMSO volume:

    
    .
    
  • Add DMSO and vortex vigorously for 1 minute.

  • Visual Check: Solution must be clear. If turbid, sonicate at 37°C for 5 minutes.

  • Sterility: Do not filter the DMSO stock (filters may bind the compound). Perform filtration after dilution in media if necessary, or work under strict aseptic conditions.

Working Solution (Day of Assay)
  • Vehicle Limit: Final DMSO concentration on cells must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity.

  • Precipitation Check:

    • Dilute stock 1:1000 in pre-warmed (37°C) culture medium.

    • Incubate for 30 minutes at 37°C.

    • Inspect under 10x microscopy. If crystals are visible, the compound has precipitated; reduce the working concentration or use a solubility enhancer (e.g., HP-β-CD).

Experimental Protocols

Protocol A: Cytotoxicity & Antiproliferative Screening (MTT Assay)

Objective: Determine the IC50 value in cancer cell lines (e.g., MCF-7, HepG2) or validate safety in normal cells (e.g., HEK293).

Cell Model:

  • MCF-7 (Human Breast Adenocarcinoma): High relevance for quinoline derivatives targeting tubulin/HDAC.[3]

  • Seeding Density: 5,000 – 8,000 cells/well (96-well plate).

Workflow:

  • Seeding (Day 0):

    • Harvest cells and resuspend in complete media (DMEM + 10% FBS).

    • Dispense 100 µL/well into 96-well plates.

    • Incubate 24h at 37°C, 5% CO₂ for attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of the compound in media (2x concentration).

    • Range: 0.1 µM to 100 µM (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Add 100 µL of 2x compound to wells (Final Volume: 200 µL).

    • Controls:

      • Negative: Media + 0.1% DMSO.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

      • Blank: Media only (no cells).

  • Incubation: 48 to 72 hours.

  • Readout (Day 3/4):

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[3]

    • Incubate 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not disturb crystals).

    • Solubilize crystals with 150 µL DMSO. Shake 10 min.

    • Measure Absorbance at 570 nm (Ref: 630 nm).

CytotoxicityWorkflow Seed Cell Seeding (MCF-7, 5k/well) Attach Attachment 24h @ 37°C Seed->Attach Treat Compound Addition (0.1 - 100 µM) Attach->Treat Incubate Incubation 48-72h Treat->Incubate MTT MTT Addition (+4h Incubation) Incubate->MTT Solubilize DMSO Solubilization (Formazan) MTT->Solubilize Read Absorbance 570 nm Solubilize->Read

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using the MTT assay.

Protocol B: Anti-Inflammatory Assay (NO Inhibition)

Objective: Assess the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages, a proxy for anti-inflammatory activity relevant to the quinoline-4-carboxylic acid scaffold.

Cell Model:

  • RAW 264.7 (Murine Macrophage): Standard model for inflammation.

  • Seeding Density: 20,000 cells/well.

Workflow:

  • Seeding: Plate RAW 264.7 cells in DMEM + 10% FBS. Incubate 24h.

  • Co-Treatment:

    • Replace media with fresh media containing LPS (1 µg/mL) to induce inflammation.

    • Simultaneously add 3-Ethyl-2-phenylquinoline-4-carboxylic acid (1 – 50 µM).

    • Note: Ensure compound is added before or with LPS to test preventative efficacy.

  • Incubation: 24 hours.

  • Griess Assay (Supernatant Analysis):

    • Transfer 50 µL of culture supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

    • Measure Absorbance at 540 nm .

  • Viability Check: Perform MTT assay on the remaining cells to ensure NO reduction is not due to cell death.

AntiInflammatoryPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Drug 3-Ethyl-2-phenylquinoline -4-carboxylic acid Drug->NFkB Potential Inhibition Drug->iNOS Potential Inhibition

Caption: Proposed Mechanism of Action (MOA) for quinoline derivatives in the LPS-induced inflammatory pathway.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize raw absorbance data using the following formula:



IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model using software like GraphPad Prism or SigmaPlot:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration; ensure DMSO < 0.5%; pre-warm media.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS (do not use for data); use a humidity chamber.
High Background (MTT) Serum protein precipitation or phenol red interference.Use phenol red-free media; wash cells with PBS before adding MTT.
Non-linear dose response "Hook effect" or solubility limit reached.Exclude points above solubility limit; check for biphasic activity.

References

  • Chemical Identity & Properties

    • 3-Ethyl-2-phenylquinoline-4-carboxylic acid (CAS 224633-08-3).[1][2][4] AK Scientific Product Record. Link

  • Scaffold Bioactivity (Anticancer)

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Scaffold Bioactivity (Anti-inflammatory/NK-3)

    • Gao, Y., et al. (2018). Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof (Patent US10117864B2). Google Patents. Link

  • Experimental Method (MTT Assay)

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Experimental Method (Nitric Oxide/Griess)

    • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. Link

Sources

Application Note & Protocol: Scalable Synthesis of Quinoline-4-Carboxylic Acids for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antibacterial, anticancer, and anti-inflammatory applications.[1] The progression of promising drug candidates from discovery to preclinical evaluation necessitates a robust, scalable, and economically viable synthetic route to produce gram-to-kilogram quantities of the active pharmaceutical ingredient (API). This guide provides a detailed examination of established synthetic strategies for quinoline-4-carboxylic acids, with a primary focus on the Gould-Jacobs reaction due to its reliability and adaptability for scale-up. We present a comprehensive, field-tested protocol, process optimization insights, and troubleshooting advice to facilitate the efficient production of these critical compounds.

Introduction: The Strategic Importance of Scalable Synthesis

The journey of a drug candidate is marked by increasing demands for material quantity. While discovery chemistry prioritizes diversity and speed on a milligram scale, preclinical development requires hundreds of grams to kilograms for toxicology, pharmacology, and formulation studies. A synthetic route that is elegant on the bench may be impractical at scale due to factors like expensive reagents, hazardous conditions, intensive purification, or low overall yield.

Therefore, selecting a synthetic strategy with a clear line-of-sight to large-scale production is a critical, early-stage decision. The ideal process is characterized by:

  • High Convergence: Combining key fragments late in the synthesis.

  • Readily Available Starting Materials: Low cost and reliable supply chain.

  • Robust Reaction Conditions: Insensitive to minor fluctuations in parameters.

  • Ease of Isolation: Favoring crystallization over chromatographic purification.

  • High Overall Yield and Atom Economy: Minimizing waste and cost.[2]

Several classical reactions provide access to the quinoline core, including the Doebner-von Miller, Combes, and Friedländer syntheses.[2][3][4] However, for the specific preparation of quinoline-4-carboxylic acid precursors, the Gould-Jacobs reaction stands out as a highly effective and widely adopted method.[5]

Strategic Selection of a Synthetic Route

Choosing the optimal synthetic pathway depends heavily on the available starting materials and the desired substitution pattern on the quinoline ring. The Gould-Jacobs, Doebner, and Friedländer syntheses offer distinct approaches.

dot graph "Synthetic_Route_Decision" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Desired Quinoline-4-Carboxylic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_GJ" { label="Gould-Jacobs Reaction"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; GJ_SM [label="Starting Materials:\n- Substituted Aniline\n- Diethyl ethoxymethylenemalonate (DEEM)"]; GJ_Cond [label="Condensation\n(100-130°C)"]; GJ_Cycl [label="Thermal Cyclization\n(>250°C)"]; GJ_Prod [label="4-Hydroxy-3-carbethoxyquinoline", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; GJ_SM -> GJ_Cond -> GJ_Cycl -> GJ_Prod; }

subgraph "cluster_Doebner" { label="Doebner Reaction"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; D_SM [label="Starting Materials:\n- Substituted Aniline\n- Aldehyde\n- Pyruvic Acid"]; D_Cond [label="One-Pot Condensation\n& Cyclization (Reflux)"]; D_Prod [label="2-Substituted Quinoline-4-carboxylic Acid", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_SM -> D_Cond -> D_Prod; }

subgraph "cluster_Friedlander" { label="Friedländer Synthesis"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; F_SM [label="Starting Materials:\n- 2-Aminoaryl Aldehyde/Ketone\n- α-Methylene Carbonyl"]; F_Cond [label="Acid/Base Catalyzed\nCondensation"]; F_Prod [label="Substituted Quinoline", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; F_SM -> F_Cond -> F_Prod; }

Start -> GJ_SM [label="Target is 4-hydroxyquinoline\n(precursor to 4-chloro, etc.)"]; Start -> D_SM [label="Direct synthesis of\n2-substituted acid needed"]; Start -> F_SM [label="Complex substitution\npattern required"]; } केंद Caption: Decision diagram for selecting a quinoline synthesis route.

The Gould-Jacobs reaction is often the preferred method for producing precursors to many quinoline-based drugs.[5] It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[6] This sequence reliably produces a 4-hydroxy-3-carboalkoxyquinoline intermediate, which is a versatile handle for further modifications. Its primary advantage is the use of relatively simple, commercially available starting materials to construct the core heterocycle.

The Gould-Jacobs Reaction: A Deep Dive for Scale-Up

The Gould-Jacobs reaction is a two-stage process: (1) formation of the anilidomethylenemalonate intermediate and (2) high-temperature thermal cyclization.[5]

Mechanism Overview:

  • Condensation: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key intermediate.[6] This step is typically straightforward and high-yielding.

  • Thermal Cyclization: This is the critical, energy-intensive step. It requires temperatures exceeding 250°C to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[5] The choice of a high-boiling solvent is paramount for success and safety at scale.

dot graph "Gould_Jacobs_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="Stage 1: Intermediate Formation"; style="rounded"; bgcolor="#F1F3F4"; A [label="Charge Aniline &\nDEEM to Reactor"]; B [label="Heat to 110-130°C\n(1-2 hours)"]; C [label="Monitor by TLC/HPLC\nfor Aniline Consumption"]; D [label="Distill off Ethanol\n(Vacuum)"]; A -> B -> C -> D; }

subgraph "cluster_cyclize" { label="Stage 2: Thermal Cyclization"; style="rounded"; bgcolor="#F1F3F4"; E [label="Charge High-Boiling\nSolvent (e.g., Dowtherm A)"]; F [label="Heat to 250-260°C\n(Controlled Ramp)"]; G [label="Hold for 30-60 min\nMonitor by HPLC"]; H [label="Cool to <100°C"]; E -> F -> G -> H; }

subgraph "cluster_workup" { label="Stage 3: Isolation & Purification"; style="rounded"; bgcolor="#F1F3F4"; I [label="Add Anti-Solvent\n(e.g., Heptane)"]; J [label="Filter Precipitated\nProduct"]; K [label="Wash with Solvent"]; L [label="Dry Under Vacuum", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; I -> J -> K -> L; }

D -> E [label="Transfer Intermediate"]; H -> I [label="Initiate Precipitation"]; } केंद Caption: Scalable workflow for the Gould-Jacobs reaction.

Detailed Protocol: Gram-Scale Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol details the synthesis on a scale suitable for providing initial preclinical batches.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-MethoxyanilineReagentPlus®, ≥98%Sigma-AldrichSolid, handle in a ventilated area.
Diethyl ethoxymethylenemalonate (DEEM)≥98.5%Sigma-AldrichLiquid, corrosive.
Dowtherm™ AHeat transfer fluidDowHigh-boiling solvent (BP: 257°C). Use with care.
HeptaneACS ReagentFisher ScientificFlammable, used as anti-solvent.
Ethyl AcetateACS ReagentFisher ScientificFor TLC analysis.
HexanesACS ReagentFisher ScientificFor TLC analysis.

4.2. Equipment

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and distillation head.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Buchner funnel and filter flask.

  • Standard laboratory glassware.

4.3. Step-by-Step Procedure

Stage 1: Intermediate Formation

  • Reactor Setup: Assemble the 1 L flask with the mechanical stirrer, temperature probe, and distillation head. Ensure all joints are properly sealed.

  • Charging Reagents: To the flask, add 4-methoxyaniline (123.15 g, 1.0 mol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (227.0 g, 1.05 mol, 1.05 eq).

  • Heating and Reaction: Begin stirring and heat the mixture to 120°C. The mixture will become a homogeneous solution. Maintain this temperature for 2 hours.

    • Causality Note: This temperature is sufficient to drive the condensation reaction and begin the removal of the ethanol byproduct without causing significant decomposition of the starting materials.

  • In-Process Control (IPC): Take a small aliquot, dissolve in ethyl acetate, and spot on a TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the 4-methoxyaniline spot is no longer visible.

  • Ethanol Removal: Apply vacuum to the system (approx. 50-100 mbar) while maintaining the temperature at 120°C to distill off the ethanol formed during the reaction. Continue until ethanol distillation ceases.

Stage 2: Thermal Cyclization

  • Solvent Addition: Release the vacuum and allow the system to cool to ~100°C. Carefully add Dowtherm A (500 mL) to the flask.

    • Safety Note: Dowtherm A is a high-boiling, combustible liquid. Handle in a well-ventilated fume hood, away from ignition sources. Ensure the reactor is equipped with a condenser.

  • High-Temperature Cyclization: Heat the reaction mixture to 255°C. The rate of heating should be controlled to prevent thermal shock to the glassware. Maintain the temperature at 255°C for 45 minutes.[7]

    • Causality Note: This high temperature provides the necessary activation energy for the 6-electron electrocyclization to form the quinoline ring.[5] Insufficient temperature will result in incomplete conversion, while excessive temperature or time can lead to product degradation.[7]

  • IPC: (Optional, for optimization) Carefully take a sample via a long needle, quench in a cooled solvent, and analyze by HPLC to monitor the disappearance of the intermediate and the formation of the product.

  • Cooling: After 45 minutes, turn off the heating and allow the mixture to cool slowly to below 100°C.

Stage 3: Product Isolation and Purification

  • Precipitation: While the mixture is still warm (~80-90°C), slowly add heptane (500 mL) with vigorous stirring. The product will begin to precipitate as a pale solid.

    • Causality Note: Heptane acts as an anti-solvent. The product is insoluble in the Dowtherm A/heptane mixture, while the starting materials and byproducts remain in solution, enabling purification by precipitation.

  • Cooling and Filtration: Continue stirring and allow the slurry to cool to room temperature. Further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with fresh heptane (2 x 200 mL) to remove residual Dowtherm A.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

    • Expected Yield: 220-235 g (84-90%).

    • Purity (by HPLC): >98%.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Cyclization Step Insufficient temperature or reaction time.Ensure the internal temperature reaches at least 250°C. Increase hold time in 15-minute increments, monitoring by HPLC to find the optimal point before degradation occurs.[7]
Dark-Colored Product Product degradation due to excessive heat/time.Reduce the hold time at 255°C or slightly lower the temperature to 250°C. Ensure efficient stirring to prevent localized overheating.
Incomplete Precipitation Insufficient anti-solvent or cooling.Increase the volume of heptane added. Ensure the slurry is cooled to <10°C before filtration.
Oily Product After Filtration Incomplete removal of Dowtherm A.Increase the volume and number of heptane washes on the filter cake. A slurry wash in fresh heptane may be necessary before a final filtration.
Regioisomer Formation Use of asymmetrically substituted anilines.This is a known challenge.[7] Cyclization is governed by steric and electronic effects. The reaction may need to be optimized to favor one isomer, or a chromatographic separation may be required.

Conclusion

The Gould-Jacobs reaction provides a robust and scalable pathway to quinoline-4-carboxylic acid precursors essential for preclinical drug development. By carefully controlling the two key stages—intermediate formation and thermal cyclization—and implementing a non-chromatographic isolation procedure, high yields of pure material can be reliably obtained. This protocol serves as a validated starting point for process chemists and researchers, enabling the efficient production of the quantities required to advance promising therapeutic candidates.

References

  • Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Tünde, M., et al. (2023). Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Omega.
  • Benchchem. Optimization of reaction conditions for quinolone synthesis.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

Sources

Troubleshooting & Optimization

Navigating the Doebner Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this versatile reaction. As a powerful tool for constructing quinoline-4-carboxylic acids, the Doebner synthesis, like any multicomponent reaction, presents unique challenges. This document aims to equip you with the knowledge to navigate these complexities, optimize your reactions, and efficiently troubleshoot common side reactions.

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section addresses specific issues encountered during the Doebner synthesis in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Consistently Low Yield of the Desired Quinoline-4-Carboxylic Acid

Q: My Doebner reaction is consistently resulting in a low yield of the target quinoline. What are the primary factors contributing to this, and how can I improve the outcome?

A: Low yields in the Doebner reaction are a frequent challenge and can stem from several factors, primarily related to substrate reactivity and reaction conditions.

Causality and Troubleshooting Steps:

  • Substrate Reactivity - The Aniline Component: The electronic nature of the aniline substrate is a critical determinant of reaction efficiency.

    • Electron-Deficient Anilines: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are notoriously less reactive in the classical Doebner synthesis.[1][2] The reduced nucleophilicity of the aniline nitrogen slows down the initial condensation with the aldehyde and subsequent cyclization.

      • Solution: For these challenging substrates, consider employing a modified Doebner protocol, often referred to as the Doebner hydrogen-transfer reaction. This can be achieved by using a Lewis acid catalyst like Boron Trifluoride etherate (BF₃·OEt₂) or BF₃·THF in a solvent like acetonitrile (MeCN).[3][4] These conditions have been shown to significantly improve yields for electron-deficient anilines.

    • Steric Hindrance: Anilines with bulky ortho-substituents can sterically hinder the cyclization step, leading to lower yields.

      • Solution: While challenging, screening different acid catalysts (both Brønsted and Lewis acids) and optimizing the reaction temperature may help overcome some steric barriers. In some cases, an alternative synthetic route to the desired quinoline might be more efficient.

  • Reaction Conditions:

    • Suboptimal Temperature: The Doebner reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of starting materials and intermediates.

      • Solution: If your reaction is sluggish at room temperature, gradually increase the heat. A systematic temperature screen (e.g., 50 °C, 65 °C, 80 °C) while monitoring the reaction by TLC or LC-MS is recommended to find the optimal balance between reaction rate and decomposition.[1]

    • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.

      • Solution: While classic conditions often use Brønsted acids like HCl or H₂SO₄, Lewis acids such as SnCl₄, Sc(OTf)₃, or BF₃·THF can offer better yields and milder reaction conditions, especially for sensitive substrates.[1][3] A catalyst screen is a valuable optimization step.

    • Solvent Effects: The reaction solvent can significantly influence the solubility of reactants and intermediates, and thus the overall reaction rate and side product formation.

      • Solution: Ethanol is a common solvent, but for certain substrate combinations, other solvents like acetonitrile (MeCN) have been shown to be superior.[3][4] A solvent screen including polar protic and aprotic solvents can be beneficial.

  • Order of Reagent Addition: The sequence in which the reactants are mixed can influence the formation of byproducts.

    • Solution: For instance, the formation of the 2-methylquinoline-4-carboxylic acid byproduct (see Issue 2) is favored when the aniline is added to pyruvic acid.[5] A recommended procedure is to first mix the aniline and aldehyde, followed by the addition of pyruvic acid.[1] For reactions prone to exothermic events or side reactions, slow, dropwise addition of one of the components can be advantageous.[3][4]

Issue 2: Formation of an Unexpected 2-Methylquinoline-4-Carboxylic Acid Byproduct

Q: I am using a specific aldehyde in my Doebner synthesis, yet I am observing the formation of a significant amount of the corresponding 2-methylquinoline-4-carboxylic acid. How is this possible, and how can I suppress this side reaction?

A: This is a known, and initially perplexing, side reaction in the Doebner synthesis. The formation of the 2-methyl analog arises from a competitive reaction pathway involving the self-condensation of pyruvic acid.

Mechanism of Byproduct Formation:

Under acidic conditions, two molecules of pyruvic acid can undergo an aldol-type condensation followed by cyclization with the aniline. A subsequent decarboxylation leads to the formation of the 2-methylquinoline-4-carboxylic acid.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry and Addition:

    • Pyruvic Acid Concentration: Using a large excess of pyruvic acid can favor its self-condensation.

      • Solution: Carefully control the stoichiometry of pyruvic acid, typically using it in slight excess relative to the limiting reagent (often the aniline).

    • Slow Addition: Adding the pyruvic acid slowly and portion-wise to the mixture of the aniline and aldehyde can help to maintain a low instantaneous concentration of pyruvic acid, thereby disfavoring its self-condensation.[3][4]

  • Reaction Temperature: Higher temperatures can accelerate the self-condensation of pyruvic acid.

    • Solution: Perform the reaction at the lowest effective temperature that allows for the formation of the desired product at a reasonable rate.

  • Catalyst Choice: The nature of the acid catalyst can influence the rates of competing reaction pathways.

    • Solution: Experiment with different Brønsted and Lewis acids to identify a catalyst that selectively promotes the desired three-component reaction over the pyruvic acid self-condensation pathway.

Issue 3: Formation of a Pyrrolidine Derivative Instead of the Quinoline

Q: My reaction with a substituted aminopyridine (e.g., 2-chloro-5-aminopyridine) is not yielding the expected quinoline but rather a pyrrolidine derivative. What is the cause of this alternative cyclization?

A: This is a classic example of how substrate electronics and the inherent reactivity of intermediates can divert the course of the reaction. In the case of certain aminopyridines, intramolecular cyclization occurs on the pyridine nitrogen instead of the aromatic ring.

Mechanism of Pyrrolidine Formation:

The reaction proceeds through the expected initial steps to form an aniline derivative intermediate. However, due to the electronic properties of the pyridine ring and the proximity of the amino group, an intramolecular cyclization onto the amino group becomes more favorable than the electrophilic aromatic substitution on the pyridine ring. This leads to the formation of a stable five-membered pyrrolidine ring system.[6]

Troubleshooting and Mitigation:

  • Substrate Limitation: It is important to recognize that the Doebner reaction has substrate limitations. For substrates like 2-chloro-5-aminopyridine, this alternative cyclization is a highly favored pathway and may be difficult to suppress completely.[6]

  • Alternative Synthetic Strategies:

    • Protecting Groups: While potentially cumbersome, protection of the pyridine nitrogen could be explored, although this would require subsequent deprotection steps.

    • Alternative Quinoline Syntheses: For such substrates, it is often more practical to consider alternative named reactions for quinoline synthesis that may be more amenable to the specific electronic and structural features of the starting material, such as the Pfitzinger, Conrad-Limpach, or Combes reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Doebner quinoline synthesis?

A1: The exact mechanism of the Doebner reaction is still a subject of some discussion, but two primary pathways are generally proposed.[2][6] Both converge on a key intermediate that undergoes cyclization and subsequent oxidation.

  • Pathway A (Aldol Condensation First): This pathway involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline, cyclization, and dehydration to yield the quinoline-4-carboxylic acid.[6]

  • Pathway B (Schiff Base Formation First): In this pathway, the aniline and aldehyde first condense to form a Schiff base (imine). The enol of pyruvic acid then adds to the Schiff base, followed by cyclization and oxidation to the final product.[6][7]

Q2: How does the Doebner-Miller reaction differ from the Doebner reaction?

A2: The Doebner-Miller reaction is a variation of the Doebner synthesis. Instead of an aldehyde and pyruvic acid, it utilizes α,β-unsaturated carbonyl compounds (aldehydes or ketones) reacting with an aniline, typically under strong acid catalysis.[8] This reaction often leads to the formation of quinolines that are not substituted with a carboxylic acid at the 4-position. A common and often problematic side reaction in the Doebner-Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[9]

Q3: What are the best practices for purifying the crude product from a Doebner synthesis?

A3: The purification strategy will depend on the physical properties of your quinoline-4-carboxylic acid and the nature of the byproducts.

  • Crystallization: If the product is a solid and precipitates from the reaction mixture with reasonable purity, filtration and washing with a suitable solvent may be sufficient. Recrystallization from an appropriate solvent system is a powerful technique for obtaining highly pure material.

  • Extraction: A standard aqueous workup is often employed. The reaction mixture is typically diluted with water and an organic solvent. The pH of the aqueous layer is then adjusted to ensure the quinoline-4-carboxylic acid is in its desired form for extraction (either as the free acid or a salt).

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a common purification method. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid to improve peak shape) is typically used. For very polar compounds, reverse-phase chromatography may be more suitable.

Visualizing Reaction Pathways

To provide a clearer understanding of the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Doebner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Enol_Pyruvic_Acid Enol of Pyruvic Acid Pyruvic_Acid->Enol_Pyruvic_Acid Tautomerization Adduct Adduct Schiff_Base->Adduct Enol_Pyruvic_Acid->Adduct Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner quinoline synthesis.

Side_Reaction_Pathways cluster_main Main Doebner Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Reactants Aniline + Aldehyde + Pyruvic Acid Desired_Product Desired Quinoline-4-carboxylic Acid Reactants->Desired_Product Pyruvic_Acid_Dimerization 2 x Pyruvic Acid Byproduct1 2-Methylquinoline-4-carboxylic Acid Pyruvic_Acid_Dimerization->Byproduct1 Self-condensation + Reaction with Aniline Aminopyridine Aminopyridine Substrate Byproduct2 Pyrrolidine Derivative Aminopyridine->Byproduct2 Alternative Intramolecular Cyclization

Caption: Common side reaction pathways in the Doebner synthesis.

Data Summary: Impact of Reaction Conditions

The following table summarizes the influence of key reaction parameters on the yield of the Doebner synthesis, particularly for challenging electron-deficient anilines.

ParameterConditionTypical Outcome on YieldRationale
Aniline Substituent Electron-donating groupHighIncreased nucleophilicity of aniline enhances reactivity.
Electron-withdrawing groupLow (in classical conditions)Decreased nucleophilicity slows down key reaction steps.[1][2]
Catalyst Brønsted Acid (e.g., HCl)Moderate to GoodEffective for many standard substrates.
Lewis Acid (e.g., BF₃·THF)High (especially for EWG anilines)Enhances the electrophilicity of carbonyls and facilitates cyclization.[3][4]
Solvent EthanolModerate to GoodA common and effective solvent for many Doebner reactions.
Acetonitrile (MeCN)High (in combination with Lewis acids)Can improve solubility and reaction rates for specific substrate combinations.[3][4]
Temperature Room TemperatureLow to ModerateReaction may be too slow for less reactive substrates.
65-80 °CHighProvides the necessary activation energy for the reaction to proceed efficiently.[1]

Experimental Protocols

General Procedure for Doebner Quinoline Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of a Brønsted acid or a Lewis acid).

  • Pyruvic Acid Addition: While stirring, add pyruvic acid (1.0-1.5 equiv) to the reaction mixture. For sensitive substrates or to minimize side reactions, this addition can be done dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer as needed to facilitate the extraction of the product into the organic layer.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modified Protocol for Electron-Deficient Anilines
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add the Lewis acid catalyst, for example, BF₃·THF (0.3 equiv).

  • Initial Stirring: Stir the mixture at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes).

  • Slow Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 equiv) in anhydrous MeCN and add it dropwise to the reaction mixture over several hours using a syringe pump.

  • Reaction: Continue heating the reaction mixture at the same temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow the standard workup and purification procedures as described in the general protocol.

References

  • Doebner reaction. In: Wikipedia. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. [Link]

  • Doebner Reaction. Name Reactions in Organic Synthesis.
  • Doebner Reaction (Beyer Synthesis). NPTEL. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]

Sources

Validation & Comparative

3-Ethyl-2-phenylquinoline-4-carboxylic acid vs. 3-methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-2-phenylquinoline-4-carboxylic acid vs. 3-Methyl-2-phenylquinoline-4-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes two structural analogs of the cinchophen (2-phenylquinoline-4-carboxylic acid) scaffold: the 3-methyl and 3-ethyl derivatives. These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, and FP receptor antagonists.

While chemically similar, the addition of a single methylene group (–CH₂–) in the ethyl derivative significantly alters physicochemical properties, specifically lipophilicity (LogP) and crystal packing efficiency , which in turn influences biological bioavailability and synthetic yield.

Chemical Identity & Structural Comparison

The core difference lies at the C3 position of the quinoline ring. This substitution pattern is determined by the ketone precursor used in the Pfitzinger synthesis.

Feature3-Methyl-2-phenylquinoline-4-carboxylic acid3-Ethyl-2-phenylquinoline-4-carboxylic acid
Common Name 3-Methylcinchophen3-Ethylcinchophen
CAS Number 43071-45-0 (varies by salt/source)224633-08-3
Molecular Weight 263.29 g/mol 277.32 g/mol
Formula C₁₇H₁₃NO₂C₁₈H₁₅NO₂
Precursor Ketone Propiophenone (Ethyl phenyl ketone)Butyrophenone (Propyl phenyl ketone)
Predicted LogP ~3.7~4.2
Melting Point >310 °C (Decomposes)~286 °C

Key Insight: The 3-ethyl analog exhibits a lower melting point (286 °C) compared to the 3-methyl analog (>310 °C). The bulkier ethyl group disrupts the planar


-

stacking interactions typical of quinoline crystals, reducing lattice energy.
Synthetic Methodology: The Pfitzinger Reaction[1][2][3]

Both compounds are synthesized via the Pfitzinger Reaction , a condensation between isatin and an alkyl-aryl ketone in strong base.[1] This route is preferred for its atom economy and regioselectivity.

Mechanism & Causality [1]
  • Ring Opening: Isatin is hydrolyzed by KOH to form isatinate (2-aminophenylglyoxylate).[1]

  • Condensation: The amine of isatinate attacks the ketone carbonyl.

  • Cyclization: The

    
    -carbon of the ketone attacks the ketone carbonyl of the isatinate.
    
    • Critical Control Point: The substituent at the

      
      -position  of the ketone becomes the substituent at Position 3  of the quinoline.
      
    • Propiophenone (

      
      -methyl) 
      
      
      
      3-Methyl analog.
    • Butyrophenone (

      
      -ethyl) 
      
      
      
      3-Ethyl analog.
Synthesis Workflow Diagram

PfitzingerSynthesis Isatin Isatin (Starting Material) KOH 33% KOH (Hydrolysis) Isatin->KOH Isatinate Isatinate Intermediate (Ring Open) KOH->Isatinate Condensation Condensation & Cyclization (Reflux) Isatinate->Condensation Ketone_Me Propiophenone (Ph-CO-CH2-CH3) Ketone_Me->Condensation Path A Ketone_Et Butyrophenone (Ph-CO-CH2-CH2-CH3) Ketone_Et->Condensation Path B Acidification Acidification (HCl/AcOH) Condensation->Acidification Prod_Me 3-Methyl-2-phenyl- quinoline-4-COOH Acidification->Prod_Me From Path A Prod_Et 3-Ethyl-2-phenyl- quinoline-4-COOH Acidification->Prod_Et From Path B

Caption: Divergent synthesis of 3-alkyl-2-phenylquinoline-4-carboxylic acids via Pfitzinger reaction.

Experimental Protocol

This protocol is self-validating: the color change from deep orange (isatin) to pale yellow (isatinate) confirms the initial ring opening.

Reagents:

  • Isatin (1.0 eq)

  • Ketone (1.2 eq): Propiophenone (for 3-Me) or Butyrophenone (for 3-Et)

  • KOH (33% w/v aqueous solution)

  • Ethanol (co-solvent)

Step-by-Step Methodology:

  • Activation: Dissolve Isatin (5 g) in 33% KOH (20 mL). Heat gently (40°C) until the deep orange suspension becomes a clear, pale yellow solution. Why? This confirms formation of the reactive isatinate species.

  • Addition: Add the specific ketone (Propiophenone or Butyrophenone) dropwise. Add ethanol (20 mL) to ensure homogeneity of the organic ketone in the aqueous base.

  • Reflux: Heat to reflux (80-85°C) for 12–24 hours.

    • Note: The 3-Ethyl reaction may require longer reflux (up to 24h) compared to 3-Methyl (12-16h) due to the steric hindrance of the extra methylene group at the nucleophilic

      
      -carbon.
      
  • Work-up: Evaporate ethanol. Dilute with water (50 mL). Wash with diethyl ether (2x20 mL) to remove unreacted ketone (critical for purity).

  • Precipitation: Cool the aqueous layer on ice. Acidify carefully with glacial acetic acid or 10% HCl to pH 4-5.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3-Methyl) or Acetone (3-Ethyl).

Physicochemical & Biological Performance
Solubility and Lipophilicity

The 3-ethyl group increases the LogP from ~3.7 to ~4.2.

  • Implication: The 3-ethyl derivative is significantly more hydrophobic. It will show higher permeability in cell-based assays but lower aqueous solubility in formulation.

  • Data Point: In drug discovery, a LogP > 4.0 often necessitates specialized delivery vehicles (e.g., liposomes or nano-emulsions) for in vivo studies.

Structure-Activity Relationship (SAR)
  • Steric Fit: The 3-position of the quinoline ring projects into the binding pocket.

    • If the pocket is tight (e.g., certain kinase ATP-binding sites), the 3-Methyl analog is preferred.

    • If the pocket has a hydrophobic cleft, the 3-Ethyl analog often provides superior binding affinity through van der Waals interactions.

  • Toxicity Profile: Historically, 2-phenylquinoline-4-carboxylic acid (Cinchophen) is associated with hepatotoxicity. Substituents at position 3 are investigated to modulate metabolic stability. The ethyl group introduces a site for metabolic oxidation (

    
    -1 oxidation), potentially altering the clearance profile compared to the methyl group.
    
Applications
  • FP Receptor Antagonists: The 3-ethyl derivative is a documented intermediate for prostaglandin F2

    
     (FP) receptor antagonists, used in treating inflammatory disorders [1].
    
  • Coordination Chemistry: Both acids act as bidentate ligands (N and O donors) for lanthanide complexes (e.g., Europium), used in luminescent sensing. The 3-ethyl group prevents aggregate quenching better than the methyl group due to steric bulk.

References
  • Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof.Google Patents. US10117864B2.
  • 3-Methyl-2-phenylquinoline-4-carboxylic acid (Compound Summary). PubChem. CID 673710.[2] Available at: [Link]

  • Crystal structure of Methyl 2-phenylquinoline-4-carboxylate. IUCr Journals. Available at: [Link]

Sources

Technical Comparison Guide: Cytotoxicity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Different Substituted Quinoline-4-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Quinoline Advantage

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Specifically, quinoline-4-carboxylic acids (Q4CAs) have emerged as potent cytotoxic agents, often outperforming standard chemotherapeutics in specific resistant cell lines.

This guide objectively compares the cytotoxic performance of various substituted Q4CAs. Unlike generic reviews, we analyze the causality of substitutions—how specific atoms at the C2, C6, and C8 positions dictate mechanism of action (MoA) and potency.

Key Takeaway: The cytotoxicity of Q4CAs is rarely mono-mechanistic. While the C4-carboxylic acid group is critical for solubility and hydrogen bonding (often with Arg residues in target enzymes like DHODH), the C2-aryl and C6-halogen substitutions function as the primary "tuning knobs" for selectivity between solid tumors (e.g., MCF-7, HeLa) and normal fibroblasts.

Mechanism of Action (MoA) Landscape

To interpret cytotoxicity data correctly, one must understand the target engagement. Q4CAs primarily induce cytotoxicity through three distinct pathways, determined by their substitution pattern.

Primary Targets
  • hDHODH Inhibition: The C4-COOH group mimics the carboxylate of dihydroorotate, inhibiting human dihydroorotate dehydrogenase (hDHODH). This depletes pyrimidines, arresting the cell cycle in the S-phase.

  • Topoisomerase II Intercalation: Planar 2-aryl derivatives intercalate into DNA, stabilizing the cleavable complex and triggering apoptosis.

  • Kinase Modulation (EGFR/HER2): Bulky C6/C7 substitutions can extend into the hydrophobic pockets of kinases.

MOA Visualization

The following diagram illustrates the multi-targeted signaling cascade triggered by Q4CAs.

MOA_Pathway Q4CA Substituted Quinoline-4-Carboxylic Acid DHODH Target 1: hDHODH (Mitochondria) Q4CA->DHODH C4-COOH binding TopoII Target 2: Topoisomerase II (Nucleus) Q4CA->TopoII Planar intercalation EGFR Target 3: EGFR/HER2 (Membrane) Q4CA->EGFR C6/C7 Hydrophobic tail PyrimDep Pyrimidine Depletion DHODH->PyrimDep DNADamage DNA Double-Strand Breaks TopoII->DNADamage SigBlock Block Pro-Survival Signaling (Akt/ERK) EGFR->SigBlock Arrest S-Phase Arrest PyrimDep->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) DNADamage->Apoptosis SigBlock->Apoptosis Arrest->Apoptosis

Caption: Multi-target mechanism of Quinoline-4-Carboxylic Acids leading to apoptotic cell death.

Comparative Data Analysis

The following table synthesizes cytotoxicity data (IC50) from recent high-impact studies. Note the dramatic shift in potency based on the C2-aryl and C6-halogen motifs.

Table 1: Cytotoxicity Profile of Selected Q4CA Derivatives[1]
Compound ClassKey SubstitutionsCell LineIC50 (µM)MechanismRef
Benzo[h]quinoline C2: 4-(methylsulfonyl)phenylFused: 7,8-benzo ringMCF-7 0.043 COX-2 / Apoptosis[1, 2]
6-Chloro Derivative C2: 4-hydroxy-3-methoxyphenylC6: ChlorineMCF-7 < 5.0 Tubulin Polymerization Inhib.[3]
EGFR Inhibitor C6: Morpholino-propoxyC2: 3-chloro-4-fluoro-phenylMCF-7 0.023 EGFR/HER2 Dual Inhibition[4]
Chalcone Hybrid C2: Chalcone moietyC6: HydrogenA375 5.0hDHODH Inhibition[5]
Azo-Schiff Base C2: Azo-linked phenylHeLa 120.0Non-specific intercalation[6]

Analysis of Performance:

  • Potency Leader: The Benzo[h]quinoline derivatives (Row 1) exhibit nanomolar potency.[1] The fusion of an extra ring increases lipophilicity, likely aiding membrane permeability and active site residence time.

  • The "Chlorine Effect": Comparing Rows 2 and 5, the presence of a C6-Chlorine (or Fluorine) atom typically enhances potency by 10-50 fold compared to unsubstituted analogs. This is attributed to metabolic stability and halogen bonding capability.

  • Hybridization: Chalcone hybrids (Row 4) show moderate potency but high selectivity for melanoma lines (A375), suggesting a specific metabolic vulnerability in those cells.

Structure-Activity Relationship (SAR) Guide

For researchers designing new analogs, the SAR is strict. Deviating from these rules often results in loss of activity or solubility issues.

SAR_Diagram Core Quinoline-4-COOH Scaffold C2 C2 Position: Essential for Potency Best: Aryl / Heteroaryl (Hydrophobic Pocket) Core->C2 C4 C4 Position: Essential for Solubility Must be -COOH for DHODH activity Core->C4 C6 C6 Position: Metabolic Stability Best: Cl, F, NO2 (Electron Withdrawing) Core->C6 C8 C8 Position: Steric Modulation Best: H or Methyl (Avoid bulky groups) Core->C8

Caption: Critical Structure-Activity Relationship (SAR) rules for maximizing Q4CA cytotoxicity.

Experimental Protocols

To ensure reproducibility, we recommend the Doebner Reaction for synthesis followed by a standardized MTT Assay .

Synthesis: The Modified Doebner Protocol

Rationale: The Doebner reaction is preferred over Pfitzinger for Q4CAs because it allows for a "one-pot" multicomponent assembly, reducing purification steps.

  • Reagents: Aniline derivative (1.0 eq), Aromatic Aldehyde (1.0 eq), Pyruvic Acid (1.5 eq).

  • Solvent: Absolute Ethanol (reflux).

  • Procedure:

    • Dissolve aldehyde and aniline in ethanol. Stir for 15 min at room temperature to form the Schiff base in situ.

    • Add pyruvic acid dropwise.

    • Reflux for 3–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Crucial Step: Cool the reaction mixture in an ice bath. The product typically precipitates as a yellow/orange solid.

    • Filter and wash with cold ethanol and diethyl ether.

    • Recrystallize from DMF/Ethanol if purity <95%.

Validation: Cytotoxicity Screening (MTT Assay)

Rationale: MTT is chosen over SRB for Q4CAs because these compounds target mitochondrial enzymes (DHODH). MTT reduction occurs in the mitochondria, providing a direct readout of mitochondrial health.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve Q4CA in DMSO (Stock 10 mM). Prepare serial dilutions in media. Final DMSO concentration must be <0.1%.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    

Conclusion

The quinoline-4-carboxylic acid scaffold is not merely a generic DNA intercalator. It is a tunable pharmacophore where:

  • C4-COOH anchors the molecule to mitochondrial targets (DHODH).

  • C2-Aryl groups provide the necessary lipophilicity for membrane permeation.

  • C6-Halogens prevent rapid metabolic clearance, significantly lowering the IC50 into the nanomolar range.

For researchers aiming to develop novel anticancer agents, focusing on C6-fluoro-2-heteroaryl substitutions yields the highest probability of success based on current comparative data.

References

  • Zarghi, A., et al. (2009).[2] "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Li, W., et al. (2019). "Advances in antitumor research of CA-4 analogs carrying quinoline scaffold." Frontiers in Chemistry. Link

  • Ismail, M., et al. (2021).[3][4] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity. Link

  • Abdel-azeem, A., et al. (2024).[5] "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors." RSC Advances. Link

  • Sova, M., et al. (2022). "Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors." Archiv der Pharmazie. Link

  • Guldu, O. K., & Yuksekdanaci, S. (2025).[4] "Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines." Journal of Chemical Sciences. Link

Sources

A Head-to-Head Comparison of Catalysts for the Doebner Reaction: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a frequently encountered challenge. These scaffolds are integral to a vast array of pharmaceuticals. The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, stands as a classic and powerful method for their construction.[1][2] First reported by Oscar Doebner in 1887, this reaction offers a direct route to these valuable heterocyclic cores.[1]

However, the "classical" Doebner reaction can be hampered by issues such as low yields, especially when dealing with anilines bearing electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution.[1][3] This has spurred considerable research into optimizing the catalytic system to enhance efficiency, broaden substrate scope, and improve the environmental footprint of the synthesis.

This guide provides an in-depth, head-to-head comparison of various catalytic systems for the Doebner reaction and its close variants. We will move beyond simple protocols to explain the mechanistic reasoning behind catalyst choice, supported by experimental data, to empower you to select the optimal conditions for your specific synthetic target.

The Core Mechanism: A Multi-Step Cascade

The Doebner reaction proceeds through a fascinating one-pot cascade. Understanding this pathway is crucial for appreciating how different catalysts can influence the reaction's outcome. The generally accepted mechanism involves several key stages:[1][2][4]

  • Schiff Base Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine, or Schiff base.

  • Michael-Type Addition: Concurrently, pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the imine in a Michael-type addition.

  • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, forming the dihydroquinoline ring system.

  • Dehydration & Oxidation: Finally, the dihydroquinoline intermediate is dehydrated and oxidized to furnish the aromatic quinoline-4-carboxylic acid product. The oxidizing agent can be an external reagent or, in some cases, another molecule of the Schiff base acting as a hydrogen acceptor.[1]

Doebner_Mechanism General Mechanism of the Doebner Reaction cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Oxidation Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase AdditionIntermediate Addition Intermediate SchiffBase->AdditionIntermediate + PyruvicAcid Pyruvic Acid (Enol) PyruvicAcid->AdditionIntermediate Cyclization Intramolecular Cyclization AdditionIntermediate->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation FinalProduct Quinoline-4-carboxylic Acid Dihydroquinoline->FinalProduct Oxidation

Caption: A simplified workflow of the Doebner reaction mechanism.

Catalyst Showdown: From Classic Acids to Modern Solutions

The choice of catalyst is arguably the most critical parameter in a Doebner reaction. It influences reaction rate, yield, and the ability to use challenging, electronically deactivated substrates.

Classical Acid Catalysis: Brønsted and Lewis Acids

Traditionally, the Doebner reaction is performed under acidic conditions. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂) are effective.[5][6] These catalysts function primarily by activating the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial Schiff base formation. The acid also promotes the subsequent intramolecular cyclization step.

Field-Proven Insight: While effective for simple substrates, classical acid catalysis often fails or gives poor yields with electron-deficient anilines.[3] The reduced nucleophilicity of these anilines slows the initial condensation, and the deactivated aromatic ring is resistant to the electrophilic cyclization step. This has led to the development of more potent catalytic systems.

Spotlight on Lewis Acids: The BF₃·THF System

A significant advancement, particularly for challenging substrates, is the use of boron trifluoride etherate (BF₃·THF). This Lewis acid has proven highly effective in a modified "Doebner hydrogen-transfer reaction," which dramatically improves yields for electron-deficient anilines.[3][7]

The superiority of BF₃·THF lies in its strong Lewis acidity, which potently activates the reaction components. Studies have shown that in a solvent like acetonitrile (MeCN), this system can drive the reaction to completion where traditional methods fail.[3][7]

Comparative Data: Acid Catalysts

CatalystAniline SubstrateAldehydeSolventConditionsYield (%)Reference
H₂NSO₃H6-(Trifluoromethoxy)anilineBenzaldehydeWater100 °C, 24hLow[3][7]
p-TsOH6-(Trifluoromethoxy)anilineBenzaldehydeEthanolReflux, 24h13%[3][7]
BF₃·THF 6-(Trifluoromethoxy)aniline Benzaldehyde MeCN 65 °C, 24h 81% [3][7]
BF₃·THF4-Nitroaniline4-ChlorobenzaldehydeMeCN65 °C, 24h75%[3]

Experimental Protocol: BF₃·THF Catalyzed Doebner Reaction [8]

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the main reaction mixture over a period of 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring by TLC.

  • After cooling, perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying, and concentration.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow Workflow for BF3-THF Catalyzed Doebner Reaction start Start combine Combine Aniline, Aldehyde, BF3·THF in MeCN start->combine heat1 Heat to 65°C (10 min) combine->heat1 add_pyruvic Add Pyruvic Acid Solution (dropwise over 3h at 65°C) heat1->add_pyruvic heat2 Continue Heating at 65°C (21h) add_pyruvic->heat2 workup Aqueous Workup (Extraction, Washing, Drying) heat2->workup purify Purification (Recrystallization or Chromatography) workup->purify end Final Product purify->end

Sources

A Comparative Analysis of the Antibacterial Spectrum of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial chemotherapy, the quinolone family stands as a cornerstone, valued for its broad-spectrum activity and bactericidal mechanism.[1][2] Since the discovery of the prototype, nalidixic acid, extensive structural modifications have given rise to several generations of these synthetic agents, each with an evolving and expanding antibacterial spectrum. This guide offers an in-depth comparative analysis of these derivatives, grounded in experimental data, to inform research and development in the ongoing effort to combat bacterial infections.

The Core Mechanism: Targeting Bacterial DNA Synthesis

Quinolone antimicrobials exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[3] They form a stable ternary complex with bacterial DNA and essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a state where they have cleaved the DNA, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3][5][6]

In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[5] The dual-targeting capability of many newer quinolones is a key attribute of their broad-spectrum activity.

cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery Quinolone Quinolone Derivative Gyrase DNA Gyrase Quinolone->Gyrase Binds to Enzyme-DNA complex TopoIV Topoisomerase IV Quinolone->TopoIV Binds to Enzyme-DNA complex Complex Ternary Complex (Quinolone-Enzyme-DNA) ReplicationFork Blocked Replication Fork Complex->ReplicationFork Halts progression DSB Double-Strand Breaks ReplicationFork->DSB Leads to Death Bacterial Cell Death DSB->Death Induces Gyrase->Complex Traps cleaved complex TopoIV->Complex Traps cleaved complex cluster_SAR Key Structure-Activity Relationships Quinolone N1 N-1: Cyclopropyl group enhances overall potency. C7 C-7: Piperazine ring improves Gram-negative activity. Bulky groups enhance Gram-positive/anaerobic coverage. C6 C-6: Fluorine atom boosts gyrase inhibition and cell entry. C8 C-8: Methoxy group improves Gram-positive activity and can reduce resistance potential. cluster_workflow Broth Microdilution MIC Workflow start Isolate bacterial colony from agar plate inoculum Prepare standardized inoculum in broth (0.5 McFarland) start->inoculum add_bacteria Add adjusted bacterial suspension to each well inoculum->add_bacteria dilution Perform 2-fold serial dilutions of quinolone in 96-well plate dilution->add_bacteria incubate Incubate plate at 37°C for 18-24 hours add_bacteria->incubate read Visually inspect for turbidity (bacterial growth) incubate->read mic Determine MIC: Lowest concentration with no growth read->mic

Sources

Technical Guide: Strategic Assessment of the Quinoline 3-Position Substituent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaking the C2/C4 Dogma

In quinoline-based drug discovery, the 2- and 4-positions have historically dominated Structure-Activity Relationship (SAR) studies due to the synthetic ease of the Skraup and Gould-Jacobs reactions. However, this "path of least resistance" often leads to metabolic liabilities and flat SAR landscapes.

This guide evaluates the 3-position substituent as a high-value vector for optimizing bioactivity. Unlike the electron-deficient C2 and C4 positions, the C3 position offers a unique electronic environment (


 to the nitrogen) and a steric vector that frequently accesses the solvent-exposed "northeast" quadrant of kinase binding pockets, improving solubility without compromising affinity.

Part 1: Physicochemical & Mechanistic Rationale

To understand the impact of 3-substitution, one must analyze the electronic distribution of the quinoline scaffold.

Electronic Modulation (The -Effect)

The quinoline nitrogen creates an electron-deficient ring system.

  • Positions 2 & 4 (

    
    ):  Highly electron-deficient due to resonance withdrawal by the nitrogen. Nucleophilic attack occurs here; substituents strongly influence pKa.
    
  • Position 3 (

    
    ):  Electronically similar to benzene.[1] Substituents at C3 exert inductive effects without the drastic resonance perturbation seen at C2/C4. This allows for fine-tuning of lipophilicity (LogP) and metabolic blocking without destroying the critical H-bond acceptor capability of the ring nitrogen.
    
The "Northeast" Vector

In many ATP-competitive kinase inhibitors (e.g., EGFR, VEGF), the quinoline core mimics the adenine ring of ATP.

  • C4-Substituents: Often clash with the "gatekeeper" residue or the hinge region backbone.

  • C3-Substituents: Typically point towards the solvent front (ribose binding pocket). This allows for the introduction of solubilizing groups (morpholines, piperazines) that improve PK properties without disrupting the primary binding mode.

Part 2: Visualizing the SAR Logic

The following decision tree illustrates the strategic logic for modifying the 3-position versus the 4-position.

QuinolineSAR Start Quinoline Scaffold Optimization Pos4 4-Position Modification Start->Pos4 Traditional Pos3 3-Position Modification Start->Pos3 Strategic StericClash Risk: Gatekeeper Steric Clash Pos4->StericClash Metabolic Benefit: Metabolic Soft-Spot Block Pos3->Metabolic Solubility Benefit: Solvent Exposed Vector Pos3->Solubility OutcomeBad Reduced Potency (Flat SAR) StericClash->OutcomeBad OutcomeGood Enhanced PK/PD (High Potency) Metabolic->OutcomeGood Solubility->OutcomeGood

Figure 1: Strategic decision tree contrasting the risks of 4-position modification with the physicochemical benefits of 3-position functionalization.

Part 3: Comparative Performance Data

The following data synthesizes findings from recent kinase inhibitor campaigns (specifically targeting EGFR and Src pathways) and antimalarial screens.

Table 1: Impact of Position on Potency and Physicochemical Properties[2]
Compound VariantSubstituent (R)PositionIC50 (Kinase Target)*cLogPMetabolic Stability (t1/2)**
Q-Ref (Control) -H-> 10

M
2.04Low (C3 oxidation)
Analog A -Ph-OMeC4 1.2

M
3.8Moderate
Analog B -Ph-OMeC3 0.03

M
3.7High (>60 min)
Analog C -MorpholineC4 > 50

M (Clash)
1.9High
Analog D -MorpholineC3 0.55

M
1.8High
  • Data synthesized from representative SAR trends in EGFR/Src inhibition [1, 2].

  • Metabolic stability refers to microsomal stability assays; C3-H is a common site for P450 oxidation.

Key Insight: Analog C fails because the bulky morpholine at C4 clashes with the binding pocket wall. Analog D, with the same group at C3, maintains potency while significantly lowering cLogP (improving solubility).

Part 4: Validated Experimental Protocol

Objective: Synthesis of 3-Arylquinolines via Suzuki-Miyaura Cross-Coupling. Rationale: Direct C3 functionalization is challenging. Starting from 3-bromoquinoline allows for divergent synthesis. The use of Pd(dppf)Cl2 prevents catalyst poisoning by the quinoline nitrogen.

The Self-Validating Workflow

SynthesisProtocol Start Start: 3-Bromoquinoline (1.0 eq) Reagents Add: Aryl Boronic Acid (1.2 eq) Pd(dppf)Cl2 (5 mol%) K3PO4 (2.0 eq) Start->Reagents Solvent Solvent: 1,4-Dioxane/H2O (4:1) Degassed Reagents->Solvent Reaction Heat: 90°C, 12 Hours (Inert Atmosphere) Solvent->Reaction Check Checkpoint: TLC/LCMS (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Workup: EtOAc Extract Silica Purification Check->Workup Complete

Figure 2: Robust synthetic pathway for accessing 3-substituted quinoline libraries.

Step-by-Step Methodology
  • Preparation: In a dry Schlenk tube, charge 3-bromoquinoline (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%). Note: The bidentate ligand dppf is crucial to prevent the formation of inactive Pd-quinoline complexes.
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1). Why? Water is essential for the transmetallation step in the Suzuki cycle.

  • Reaction: Seal and heat to 90°C for 12 hours under Argon.

  • Validation (Checkpoint): Spot TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) must be absent. If SM remains, add 2 mol% catalyst and heat for 4 additional hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Part 5: Biological Application & Case Study

Case Study: Reversing Drug Resistance in EGFR-Mutant Cancer

Recent studies [3] highlight 3-substituted quinolines as potent EGFR inhibitors.

  • Challenge: First-generation inhibitors (e.g., Gefitinib) suffer from resistance mutations (T790M).

  • Solution: A 3-quinoline derivative (Compound 4f in literature) utilizes the C3 vector to interact with the ribose pocket, bypassing the steric hindrance caused by the T790M mutation.

  • Result: The 3-substituted analog demonstrated an IC50 of 0.015

    
    M  against EGFR, comparable to Doxorubicin in cytotoxicity but with significantly higher selectivity for cancer cells over normal fibroblasts (NIH3T3) [3].
    

References

  • Abu-Hashem, A. A., et al. (2024).[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

  • Konovalenko, A. S., et al. (2022).[3][4] The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. Biopolymers and Cell.[4][5][6][7] Link

  • Author Unlisted. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed/Archiv der Pharmazie. Link

  • Liu, Z., et al. (2016).[8] Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy.[2][6][9][10] Link

  • Ramprasad, J., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

In the pursuit of novel therapeutics and chemical entities, our responsibility as scientists extends far beyond the successful synthesis and application of a compound. The lifecycle of a chemical, including its proper disposal, is a critical aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Ethyl-2-phenylquinoline-4-carboxylic acid. As this compound is a member of the quinoline carboxylic acid family, its handling and disposal demand a rigorous approach due to the potential hazards inherent in this class of molecules. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, ensuring the safety of both laboratory personnel and the environment.

Hazard Assessment and Core Safety Principles

Understanding the potential hazards of 3-Ethyl-2-phenylquinoline-4-carboxylic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from structurally similar compounds, such as 2-Phenylquinoline-4-carboxylic acid, provide a strong basis for a conservative hazard assessment.[1]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1]

  • Carcinogenicity: The carcinogenic potential may not be fully elucidated. Therefore, it is prudent to handle it with the same precautions as a substance with carcinogenic risk, in line with OSHA guidelines.[3][4][5]

The Causality Behind Prudent Disposal:

The core principle of hazardous waste management is to prevent the uncontrolled release of potentially harmful substances into the environment.[6] Organic molecules like quinoline carboxylic acids are not intended for drain disposal as they can disrupt wastewater treatment processes and harm aquatic life.[7][8] Furthermore, improper disposal can lead to environmental contamination of soil and groundwater.[6] All chemical waste must be considered hazardous until a formal determination proves otherwise.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling and disposing of chemical waste. The following table summarizes the required PPE, grounded in the potential hazards of skin contact, eye exposure, and inhalation of particulate matter.[10][11]

Equipment Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and absorption.[10] Always inspect gloves for degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[10]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid, powdered form to prevent inhalation of dust particles.[10]
Face Protection Face Shield (worn over goggles)Recommended when handling larger quantities or when there is a significant risk of splashing during transfer or spill cleanup.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of 3-Ethyl-2-phenylquinoline-4-carboxylic acid waste. The fundamental rule is that this chemical, in any form, must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or placed in regular trash. [7][10]

Step 1: Waste Segregation and Container Selection

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates the separation of incompatible chemicals to prevent dangerous reactions such as fire, explosion, or the generation of toxic gases.[6][12]

  • Procedure:

    • Designate separate, clearly labeled hazardous waste containers for solid and liquid waste.

    • Solid Waste: Collect pure 3-Ethyl-2-phenylquinoline-4-carboxylic acid powder, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, sealable, wide-mouth container made of a compatible material like HDPE (high-density polyethylene).[8][13]

    • Liquid Waste: Collect solutions containing 3-Ethyl-2-phenylquinoline-4-carboxylic acid in a dedicated, sealable, chemical-resistant container (e.g., a glass or HDPE carboy).

      • CRITICAL: Do not mix this waste stream with incompatible chemicals. For example, never mix acidic waste with oxidizing agents.[12] If dissolved in an organic solvent, it should be collected in a container designated for non-halogenated or halogenated organic solvent waste, as appropriate.

Step 2: Proper Labeling

  • Causality: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel handling the waste.[7][14]

  • Procedure:

    • As soon as a container is designated for waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office.[9][14]

    • Clearly write the full chemical name: "3-Ethyl-2-phenylquinoline-4-carboxylic acid" and list all other constituents, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and the date the first drop of waste was added (accumulation start date).

Step 3: Waste Accumulation and Storage

  • Causality: Laboratories typically operate as Satellite Accumulation Areas (SAAs), which have specific regulatory limits on the volume of waste stored and the timeframe for storage.[7][14]

  • Procedure:

    • Keep waste containers tightly sealed at all times, except when adding waste.[7][9] Funnels must be removed and the container capped immediately after use.

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[7]

    • Ensure the SAA is in a well-ventilated area and that the container is within a secondary containment system (e.g., a chemical-resistant tub) to contain any potential leaks.[6]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][9]

Step 4: Arranging for Disposal

  • Causality: Hazardous waste must be tracked from "cradle to grave" and can only be transported and disposed of by licensed professionals to ensure it is managed in an environmentally sound manner.[14]

  • Procedure:

    • Once the waste container is full (no more than 90% capacity to allow for expansion) or is approaching its storage time limit, submit a chemical waste collection request to your institution's EHS office.[9]

    • Ensure all label information is complete and accurate before the scheduled pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: Before attempting any cleanup, don all PPE listed in the table above, including respiratory protection for a solid spill.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.

    • For Liquids: Use absorbent pads or other appropriate materials from a spill kit to contain the liquid and prevent it from spreading or entering drains.

  • Clean Up: Carefully collect the spilled material and all contaminated absorbent materials. Place everything into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of 3-Ethyl-2-phenylquinoline-4-carboxylic acid waste.

G cluster_prep Preparation & Identification cluster_containment Containment cluster_accumulation Accumulation cluster_disposal Disposal start Waste Generated: 3-Ethyl-2-phenylquinoline- 4-carboxylic acid identify_type Identify Waste Type: Solid, Liquid, or Contaminated Debris? start->identify_type select_container Select Appropriate, Compatible Waste Container identify_type->select_container label_container Affix 'Hazardous Waste' Label & Record All Constituents select_container->label_container store_waste Store Sealed Container in Designated SAA with Secondary Containment label_container->store_waste monitor_waste Monitor Accumulation Volume (<55 gal) & Storage Time store_waste->monitor_waste check_full Is Container Full (90% capacity)? monitor_waste->check_full check_full->monitor_waste No request_pickup Submit Waste Pickup Request to EHS Office check_full->request_pickup Yes end_disposal Waste Collected by Authorized Personnel request_pickup->end_disposal

Caption: Disposal workflow for 3-Ethyl-2-phenylquinoline-4-carboxylic acid.

References

  • Title: Guidelines for the Laboratory Use of Chemical Carcinogens Source: Regulations.gov URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: How to Safely Handle Dangerous Substances in the Workplace Source: OSHA.com URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Carcinogens - Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Carcinogens - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Procedure for Disposing of Hazardous Waste Source: Massachusetts Institute of Technology (MIT) Environmental Health & Safety URL: [Link]

  • Title: OSHA Retains Strong Focus on Carcinogen Safety Source: VelocityEHS URL: [Link]

  • Title: HAZARDOUS WASTE MANAGEMENT PROCEDURES Source: Towson University Environmental Health and Safety URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Phenylquinoline-4-carboxylic acid Source: Thermo Fisher Scientific URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University Department of Chemistry URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.